1,1'-Bi-2-naphthyl ditosylate
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-[2-(4-methylphenyl)sulfonyloxynaphthalen-1-yl]naphthalen-2-yl] 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26O6S2/c1-23-11-17-27(18-12-23)41(35,36)39-31-21-15-25-7-3-5-9-29(25)33(31)34-30-10-6-4-8-26(30)16-22-32(34)40-42(37,38)28-19-13-24(2)14-20-28/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYJBVWKVKRIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OS(=O)(=O)C6=CC=C(C=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128544-06-9, 128575-35-9 | |
| Record name | 1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diyl bis(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128544-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-Bis(p-toluenesulfonyloxy)-1,1′-binaphthyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128575-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Bi-2-naphthyl ditosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(+)-1,1'-Bi-2-naphtyl ditosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1'-Bi-2-naphthyl ditosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Bi-2-naphthyl ditosylate, a derivative of the well-established chiral scaffold 1,1'-bi-2-naphthol (BINOL), is a key intermediate in the synthesis of a wide range of privileged ligands and catalysts for asymmetric synthesis. Its robust nature and the predictable stereochemistry inherited from its parent BINOL make it a valuable building block in the development of novel catalytic systems. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its pivotal role in the preparation of advanced chiral ligands.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. As a derivative of BINOL, it exists as two stable atropisomers, (R) and (S), which are separable and configurationally stable.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₂₆O₆S₂ | [1] |
| Molecular Weight | 594.70 g/mol | [1] |
| Melting Point | 177-181 °C | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and toluene. Insoluble in water. | |
| (S)-Enantiomer CAS | 128544-06-9 | |
| (R)-Enantiomer CAS | 137568-37-7 |
Synthesis of this compound
The synthesis of this compound is achieved through the tosylation of the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). The following is a detailed experimental protocol for the synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate. The synthesis of the (S)-enantiomer follows the same procedure, starting with (S)-BINOL.
Experimental Protocol: Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate
This protocol is adapted from established procedures for the tosylation of alcohols and the synthesis of analogous BINOL derivatives.[2][3]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq)
-
Pyridine (or Triethylamine) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add (R)-(+)-1,1'-bi-2-naphthol.
-
Dissolve the BINOL in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (or triethylamine) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the BINOL solution at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure (R)-1,1'-Bi-2-naphthyl ditosylate as a white solid.
Spectroscopic Data
While a complete set of publicly available spectra for this compound is limited, the following represents expected and reported spectroscopic characteristics.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the naphthyl and tosyl groups. The methyl protons of the two tosyl groups should appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbon NMR spectrum will display a larger number of signals corresponding to the numerous aromatic carbons in the molecule.
-
FT-IR: The infrared spectrum will be characterized by strong absorptions corresponding to the sulfonyl group (S=O) stretching vibrations, typically in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1160-1180 cm⁻¹ (symmetric). An ATR-IR spectrum has been recorded for this compound.[1]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.
Applications in Asymmetric Synthesis
This compound primarily serves as a crucial intermediate in the synthesis of more complex and highly effective chiral ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The tosyl groups act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functionalities, particularly phosphine groups.
Role as a Precursor to BINAP and its Analogs
The conversion of BINOL to BINAP often proceeds through a ditriflate or ditosylate intermediate. The ditosylate can be reacted with a phosphine source, such as diphenylphosphine, in the presence of a nickel or palladium catalyst to yield BINAP.[4] This transformation is a cornerstone in the field of asymmetric catalysis.
The following diagram illustrates the pivotal role of this compound as a precursor to other important chiral ligands.
Caption: Synthetic pathway from BINOL to other chiral ligands via the ditosylate intermediate.
Catalytic Applications of BINAP (Derived from the Ditosylate)
BINAP is a highly successful ligand in a multitude of asymmetric reactions. The following tables present quantitative data for some of these transformations, highlighting the efficacy of the ligands derived from the 1,1'-Bi-2-naphthyl scaffold.
Table 1: Asymmetric Suzuki Cross-Coupling Reactions using BINAP-type Ligands [5]
| Aryl Halide | Boronic Acid | Ligand | Yield (%) | ee (%) |
| 1-Bromo-2-methoxynaphthalene | Naphthalene-1-boronic acid | (S)-Phosphoramidite | 85 | >99 |
| 1-Iodo-2-methoxynaphthalene | Naphthalene-1-boronic acid | (S)-Phosphoramidite | 82 | >99 |
Table 2: Asymmetric Heck Reactions [6]
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction. Chiral ligands derived from the BINOL framework are employed to induce enantioselectivity.
| Aryl Halide | Alkene | Ligand | Yield (%) | ee (%) |
| Phenyl triflate | 2,3-Dihydrofuran | (R)-BINAP | 86 | 96 |
| 1-Naphthyl triflate | 2,3-Dihydrofuran | (R)-BINAP | 87 | 91 |
Experimental Workflows and Signaling Pathways
While this compound is not directly involved in biological signaling pathways, its derivatives are central to catalytic cycles in asymmetric synthesis. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common application for ligands derived from this scaffold.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
Conclusion
This compound is a fundamentally important, albeit often behind-the-scenes, molecule in the realm of asymmetric catalysis. Its significance lies in its role as a versatile and reliable precursor to a host of powerful chiral ligands that have enabled the synthesis of a vast number of enantiomerically enriched compounds. For researchers in drug development and fine chemical synthesis, a thorough understanding of the synthesis and reactivity of this intermediate is essential for the design and implementation of novel and efficient stereoselective transformations.
References
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
In-Depth Technical Guide on the Axial Chirality of 1,1'-Bi-2-naphthyl ditosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1'-Bi-2-naphthyl ditosylate, a derivative of the well-established chiral ligand 1,1'-bi-2-naphthol (BINOL), is a molecule of significant interest in the field of asymmetric synthesis. Its axial chirality, arising from hindered rotation around the C1-C1' bond connecting the two naphthalene rings, makes it a valuable precursor for the synthesis of chiral ligands and a useful chiral auxiliary in stereoselective transformations. This technical guide provides a comprehensive overview of the synthesis, resolution, chiroptical properties, and rotational stability of this compound, tailored for professionals in chemical research and drug development.
Introduction to Axial Chirality in Biaryl Systems
Axial chirality is a stereochemical property observed in molecules that lack a traditional chiral center but possess an axis of chirality. In atropisomeric biaryls like this compound, the rotation around the single bond connecting the two aryl rings is restricted due to steric hindrance from bulky substituents ortho to the bond. This restricted rotation gives rise to stable, non-superimposable mirror-image enantiomers, denoted as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups at the ends of the chiral axis. The stability of these atropisomers is determined by the energy barrier to rotation, with a higher barrier leading to greater optical stability.
Synthesis and Resolution
The synthesis of enantiomerically pure this compound typically involves a two-step process: the synthesis of racemic 1,1'-bi-2-naphthol (BINOL), followed by its resolution and subsequent tosylation.
Synthesis of Racemic 1,1'-Bi-2-naphthol (BINOL)
Racemic BINOL is commonly prepared through the oxidative coupling of 2-naphthol. A widely used and efficient method employs iron(III) chloride as the oxidant.
Experimental Protocol: Synthesis of Racemic (±)-BINOL
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent such as dichloromethane or water.
-
Addition of Oxidant: To the stirred solution, add a solution of iron(III) chloride hexahydrate in water.
-
Reaction Conditions: Heat the mixture at a controlled temperature, for example, 50°C in a water bath, for a period of 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solid product is collected by vacuum filtration.
-
Purification: The crude product is dissolved in an organic solvent like dichloromethane and washed successively with aqueous hydrochloric acid and water to remove inorganic salts. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization from a solvent such as toluene to yield racemic BINOL.
Resolution of Racemic BINOL
The separation of the enantiomers of racemic BINOL is a critical step. Several methods have been developed, with classical resolution using a chiral resolving agent being a common and effective approach. One of the most successful methods involves the use of N-benzylcinchonidinium chloride, which forms a diastereomeric inclusion complex with one of the BINOL enantiomers.
Experimental Protocol: Resolution of (±)-BINOL with N-benzylcinchonidinium chloride
-
Complex Formation: In a suitable flask, a mixture of racemic BINOL and N-benzylcinchonidinium chloride (typically in a 1:1 molar ratio) is dissolved in a solvent like acetonitrile by heating to reflux.
-
Crystallization: Upon cooling, the less soluble diastereomeric complex, typically the (R)-BINOL complex, crystallizes out of the solution.
-
Isolation of (R)-BINOL: The crystalline complex is collected by filtration. The (R)-BINOL is then liberated from the complex by treatment with an acid, such as dilute hydrochloric acid, in a biphasic system of ethyl acetate and water. The organic layer containing the (R)-BINOL is separated, washed, dried, and concentrated to yield the enantiomerically enriched product.
-
Isolation of (S)-BINOL: The mother liquor from the initial crystallization, now enriched in the (S)-enantiomer, is concentrated. The (S)-BINOL is then isolated by a similar acidic work-up procedure.
-
Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the resolved BINOL enantiomers is determined by chiral High-Performance Liquid Chromatography (HPLC).
Synthesis of Enantiopure this compound
Once the enantiomerically pure BINOL is obtained, it is converted to the corresponding ditosylate by reaction with p-toluenesulfonyl chloride (TsCl).
Experimental Protocol: Synthesis of (R)- or (S)-1,1'-Bi-2-naphthyl ditosylate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiomerically pure BINOL in a dry aprotic solvent such as pyridine or dichloromethane.
-
Addition of Reagents: Cool the solution in an ice bath (0 °C). To the stirred solution, add p-toluenesulfonyl chloride (typically 2.2-2.5 equivalents). If using dichloromethane as the solvent, a base such as triethylamine or pyridine is also added.
-
Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for several hours to overnight. The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are washed with dilute acid (e.g., 1 M HCl) to remove any remaining base, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure this compound.
Chiroptical Properties
The chiroptical properties of a chiral molecule are fundamental to its characterization. For this compound, the specific rotation is a key parameter to confirm its enantiomeric purity. While specific rotation values for the ditosylate are not as widely reported as for its precursor BINOL, the values for BINOL serve as a crucial reference point.
| Compound | Enantiomer | Specific Rotation ([α]D) | Conditions |
| 1,1'-Bi-2-naphthol (BINOL) | (R)-(+) | +34° to +35.5° | c = 1 in THF |
| 1,1'-Bi-2-naphthol (BINOL) | (S)-(-) | -34° to -35.5° | c = 1 in THF |
Note: The specific rotation of this compound is expected to differ from that of BINOL due to the introduction of the tosyl groups. It is essential to determine this value experimentally for the specific batch of the synthesized compound.
Rotational Stability and Racemization
The utility of axially chiral compounds in asymmetric synthesis is critically dependent on their configurational stability. The energy barrier to rotation around the C1-C1' bond must be high enough to prevent racemization under the conditions of their application.
Theoretical studies on the racemization of 1,1'-binaphthyl derivatives have shown that the primary factor influencing the rotational barrier is the steric bulk of the substituents at the 2 and 2' positions.[1] The introduction of the large and sterically demanding p-toluenesulfonyl (tosyl) groups at these positions in this compound significantly increases the energy barrier to rotation compared to the parent BINOL.
For BINOL, the activation free energy for racemization has been experimentally determined to be in the range of 37.2 to 37.8 kcal/mol.[1] Quantum calculations have shown that replacing the hydrogen atoms at the 2,2' positions with any substituent, including the hydroxyl groups of BINOL, raises the racemization barrier to around 40 kcal/mol.[1] Given that the tosyl groups are substantially bulkier than hydroxyl groups, the rotational barrier for this compound is expected to be even higher, ensuring its high optical stability under most synthetic conditions.
Logical Relationship of Rotational Stability
References
An In-depth Technical Guide to 1,1'-Bi-2-naphthyl ditosylate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1'-Bi-2-naphthyl ditosylate, a chiral organic compound derived from the axially chiral 1,1'-bi-2-naphthol (BINOL). This document details its structure, physicochemical properties, synthesis, and applications in asymmetric catalysis, offering valuable insights for professionals in chemical research and drug development.
Introduction
This compound is a derivative of BINOL where the hydroxyl groups have been converted to tosylate esters. This modification of the BINOL scaffold is a key step in the synthesis of a variety of chiral ligands and catalysts. The inherent C₂ symmetry and axial chirality of the binaphthyl backbone are retained in the ditosylate, making it a valuable precursor for creating tailored chiral environments in asymmetric synthesis.
Structure and Properties
The structure of this compound is characterized by two naphthalene ring systems linked by a single C-C bond, with tosylate groups attached to the 2 and 2' positions. The restricted rotation around this single bond gives rise to stable atropisomers, designated as (R) and (S) enantiomers.
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₂₆O₆S₂ | - |
| Molecular Weight | 594.70 g/mol | - |
| Melting Point | 177-181 °C | [1] |
| Optical Rotation ([α]²⁵_D) | +33° (c=1, CHCl₃, 36 °C) for (S)-enantiomer | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., THF, diethyl ether). Insoluble in water. |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of (R)-(-)-1,1'-Bi-2-naphthyl ditosylate exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key absorptions include those for S=O stretching (around 1370 and 1180 cm⁻¹), C-O stretching (around 1190 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
¹H NMR: The spectrum would be complex due to the numerous aromatic protons. Protons on the tosyl groups would appear as a singlet for the methyl group around 2.4 ppm and as two doublets in the aromatic region (typically around 7.3 and 7.7 ppm). The protons on the binaphthyl core would exhibit a complex splitting pattern in the range of 7.0-8.0 ppm.
-
¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the tosyl groups and the binaphthyl skeleton. The methyl carbon of the tosyl group would appear around 21 ppm. The aromatic carbons would resonate in the region of 120-150 ppm.
Synthesis of this compound
The synthesis of this compound is typically achieved through the tosylation of the corresponding enantiomer of 1,1'-bi-2-naphthol (BINOL). This reaction involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base. A detailed experimental protocol, adapted from a similar procedure for the synthesis of the corresponding ditriflate, is provided below.
Experimental Protocol: Synthesis of (S)-1,1'-Bi-2-naphthyl ditosylate
This procedure outlines the tosylation of (S)-BINOL. The same procedure can be followed using (R)-BINOL to obtain (R)-1,1'-Bi-2-naphthyl ditosylate.
Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of (S)-BINOL (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous pyridine (3.0 eq).
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer, and wash it sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (S)-1,1'-Bi-2-naphthyl ditosylate as a white solid.
Logical Workflow for the Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Asymmetric Catalysis
This compound serves as a versatile precursor for the synthesis of a wide range of chiral ligands. These ligands, in turn, are employed in various metal-catalyzed asymmetric reactions, enabling the synthesis of enantiomerically enriched products. The tosylate groups act as good leaving groups, facilitating nucleophilic substitution reactions to introduce phosphine, amine, or other coordinating moieties.
Precursor to Chiral Phosphine Ligands
One of the most significant applications of this compound is its use in the synthesis of chiral bisphosphine ligands, such as derivatives of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These ligands are highly effective in a variety of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions.
Application in Palladium-Catalyzed Asymmetric C-H Activation/Cycloaddition
Derivatives of the binaphthyl scaffold, accessible from the ditosylate, have been successfully employed as ligands in palladium-catalyzed asymmetric C-H activation and cycloaddition reactions. For instance, novel chiral ligands have been developed for the enantioselective synthesis of benzazepines through a (5+2) annulation of homobenzyltriflamides and allenes.
Example Application Data:
| Reaction Type | Ligand Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | Reference |
| Asymmetric (5+2) Annulation | Acylated NOBIN derivative | Pd(OAc)₂ / Ligand | Homobenzyltriflamide | Allene | up to 92 | up to 97 | [2][3] |
| Asymmetric Suzuki C-C Coupling | Binaphthyl-based phosphoramidite | Pd Nanoparticles | 1-bromo-2-methoxynaphthalene | 1-naphthylboronic acid | up to 85 | >99 | [4] |
Catalytic Cycle for Asymmetric (5+2) Annulation:
Caption: Proposed catalytic cycle for Pd-catalyzed annulation.
Conclusion
This compound is a pivotal chiral building block in asymmetric synthesis. Its stable, axially chiral structure and the reactivity of its tosylate groups make it an ideal precursor for a diverse range of chiral ligands. The successful application of these ligands in high-impact catalytic reactions, such as C-H functionalization and cross-coupling reactions, underscores the importance of this compound in modern organic chemistry and its potential for the development of novel synthetic methodologies for the pharmaceutical and fine chemical industries. Further exploration of new ligands derived from this scaffold is expected to lead to even more efficient and selective catalytic systems.
References
The Pivotal Role of 1,1'-Bi-2-naphthyl Ditosylate in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Among the vast arsenal of chiral ligands and catalysts, derivatives of 1,1'-bi-2-naphthol (BINOL) have established themselves as privileged scaffolds due to their axial chirality, conformational stability, and tunability. This technical guide delves into the synthesis, properties, and, most importantly, the role of a key BINOL derivative, 1,1'-Bi-2-naphthyl ditosylate, in asymmetric synthesis. While less common in literature than its parent diol or its phosphate derivatives, the ditosylate serves as a crucial intermediate and precursor to a variety of powerful catalysts.
Introduction to this compound
This compound is a C₂-symmetric molecule derived from the corresponding enantiomer of BINOL. The introduction of the tosylate groups at the 2 and 2' positions significantly alters the electronic and steric properties of the parent molecule. The hydroxyl protons of BINOL are replaced by the bulky and electron-withdrawing tosyl groups, transforming the molecule from a chiral diol, capable of acting as a Brønsted acid or a ligand for Lewis acidic metals, into a versatile electrophilic precursor for the synthesis of other chiral ligands and catalysts. The axial chirality of the binaphthyl backbone is retained, providing the steric hindrance necessary to create a chiral environment for asymmetric transformations.
Synthesis of this compound
Experimental Protocol: Synthesis of (R)-1,1'-Bi-2-naphthyl Ditosylate
This protocol is adapted from the synthesis of (R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate) and is expected to yield the desired ditosylate with high efficiency.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol (BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
Hexane
-
Silica gel
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To an oven-dried, 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (1.0 eq).
-
Under an inert atmosphere (N₂ or Ar), add dry dichloromethane (volume sufficient to dissolve the BINOL).
-
Add dry pyridine (3.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (2.2 - 2.5 eq) in a minimal amount of dry dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the BINOL solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add hexane to the reaction mixture to precipitate the pyridinium hydrochloride salt.
-
Filter the mixture through a pad of silica gel.
-
Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-1,1'-Bi-2-naphthyl ditosylate.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Expected Outcome:
The procedure is expected to yield the (R)-1,1'-Bi-2-naphthyl ditosylate as a white to off-white solid in high yield. The product's identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Role in Asymmetric Synthesis: A Gateway to Chiral Ligands
While direct applications of this compound as a catalyst are not extensively reported, its primary and crucial role lies in its function as a versatile precursor for the synthesis of a wide array of other important chiral ligands. The tosylate groups act as excellent leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the 2 and 2' positions of the binaphthyl scaffold.
This synthetic strategy is paramount for fine-tuning the steric and electronic properties of the resulting ligands, which is a key aspect of catalyst design in asymmetric synthesis. By modifying the BINOL backbone through its ditosylate derivative, researchers can create libraries of ligands to screen for optimal performance in specific catalytic transformations.
Synthesis of Chiral Diphosphine Ligands (e.g., BINAP Analogues)
One of the most significant applications of BINOL ditosylate and its analogues (like the ditriflate) is in the synthesis of chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives. These ligands are cornerstones of transition-metal-catalyzed asymmetric reactions.
Reaction Scheme:
The synthesis typically involves a nickel- or palladium-catalyzed cross-coupling reaction between the ditosylate (or ditriflate) and a phosphine source, such as diphenylphosphine.
Synthesis of Chiral Diamine Ligands
Similarly, the ditosylate can be converted to chiral diamines by reaction with an ammonia equivalent or primary amines, often under palladium catalysis (e.g., Buchwald-Hartwig amination). These chiral diamines are valuable ligands for a variety of asymmetric transformations.
Asymmetric Reactions Catalyzed by Derivatives of this compound
The true utility of this compound is realized through the catalytic activity of the ligands synthesized from it. Below are examples of asymmetric reactions where ligands derived from the BINOL scaffold demonstrate high efficacy. While the following data may not directly involve ligands synthesized from the ditosylate, they are representative of the types of reactions and the levels of enantioselectivity that can be achieved with ligands originating from the BINOL framework.
Table 1: Performance of BINOL-derived Catalysts in Asymmetric Reactions
| Reaction Type | Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Oxidative Coupling of 2-Naphthols | Cu(I) / Chiral Ligand | 2-Naphthol derivative | (R)-BINOL derivative | up to 89 | up to 96 | [1] |
| Oxidative Homo-coupling | Fe(II) / Bisquinolyldiamine | 2-Naphthol derivative | (S)-BINOL derivative | up to 99 | up to 81 | [2] |
| Ring-Closing Ene Reaction | (R)-BINOL-Al Complex | Unsaturated aldehyde | Optically active cyclized alcohol | Good | Good | |
| Asymmetric Hydroboration | (R)-CF₃-BINOL-Al Complex | Heteroaryl ketone | Chiral alcohol | 97-99 | 97-99 | [3] |
Mechanistic Considerations
The stereochemical outcome of reactions employing catalysts derived from this compound is dictated by the well-defined chiral environment created by the binaphthyl backbone. The C₂-symmetry of the ligand ensures that the coordination of the substrate to the metal center occurs in a highly stereocontrolled manner.
The mechanism of chirality transfer often involves the formation of a rigid transition state where one face of the prochiral substrate is shielded by one of the naphthyl rings, forcing the incoming reagent to attack from the less hindered face. The specific nature of the coordinating groups at the 2 and 2' positions (e.g., phosphino, amino), introduced via the ditosylate intermediate, plays a critical role in the electronic and steric properties of the catalyst, thereby influencing its reactivity and selectivity.
Conclusion
This compound represents a pivotal, albeit often overlooked, intermediate in the field of asymmetric synthesis. While not typically employed as a direct catalyst, its role as a versatile precursor for a vast array of chiral ligands is indispensable. The ability to readily modify the BINOL scaffold via its ditosylate derivative provides chemists with the tools to design and synthesize tailored catalysts for a multitude of enantioselective transformations. For researchers and professionals in drug development and fine chemical synthesis, understanding the synthesis and reactivity of this compound is key to unlocking the full potential of the privileged BINOL scaffold in the pursuit of novel and efficient asymmetric catalytic systems.
References
The Cornerstone of Chirality: An In-depth Technical Guide to 1,1'-Bi-2-naphthyl ditosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1'-Bi-2-naphthyl ditosylate, a pivotal chiral building block in asymmetric synthesis. Derived from the axially chiral 1,1'-bi-2-naphthol (BINOL), this ditosylate serves as a versatile precursor for a wide range of chiral ligands and catalysts that are indispensable in the pharmaceutical and fine chemical industries. Its significance lies in the strategic placement of two tosylate groups, which act as excellent leaving groups, enabling the stereospecific introduction of various functionalities to the robust binaphthyl scaffold. This guide will delve into the synthesis, properties, and applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
From Racemate to Enantiopure Precursor: The Synthesis of BINOL
The journey to this compound begins with its precursor, 1,1'-bi-2-naphthol (BINOL). The synthesis of enantiomerically pure BINOL is a critical first step and is typically achieved through two main stages: the creation of racemic BINOL followed by chiral resolution.[1]
Racemic Synthesis of BINOL
Racemic BINOL is commonly synthesized via the oxidative coupling of 2-naphthol.[2] A widely used and scalable method employs iron(III) chloride as the oxidant.[3] The reaction mechanism is believed to involve the complexation of the ferric ion to the hydroxyl group of 2-naphthol, followed by a radical coupling of the naphthol rings.[4]
Chiral Resolution of Racemic BINOL
Several methods exist for the resolution of racemic BINOL to obtain the individual enantiomers.[4] One effective method involves the formation of diastereomeric inclusion complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride.[5] The differing solubilities of these diastereomeric complexes allow for their separation. For instance, the (S)-enantiomer's complex is soluble in acetonitrile, while the (R)-enantiomer's complex is not.[6] Enzymatic resolution, where an enzyme like cholesterol esterase selectively hydrolyzes a diester of one enantiomer, is another powerful technique.[7]
Activating the Scaffold: Synthesis of this compound
With enantiomerically pure BINOL in hand, the next crucial step is the introduction of the tosylate groups. This is achieved through a standard tosylation reaction using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine.[8][9] The pyridine not only acts as a base to neutralize the HCl byproduct but also as a nucleophilic catalyst, forming a highly reactive tosylpyridinium intermediate.[9] The alcohol (in this case, the hydroxyl groups of BINOL) then attacks this intermediate to form the desired tosylate.[10]
Experimental Protocol: Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate
This protocol is adapted from a similar procedure for the synthesis of the corresponding bis(trifluoromethanesulfonate).[3]
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-BINOL (1.0 equiv).
-
Add anhydrous dichloromethane (DCM) to dissolve the BINOL.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (3.0 equiv) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) (2.5 equiv) in anhydrous DCM.
-
Add the TsCl solution dropwise to the BINOL solution at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain (R)-1,1'-Bi-2-naphthyl ditosylate as a solid.
Quantitative Data:
| Property | Value |
| Molecular Formula | C₃₄H₂₆O₆S₂ |
| Molecular Weight | 594.70 g/mol |
| Appearance | Solid |
| Purity (Typical) | >97% |
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
ATR-IR Spectroscopy: The ATR-IR spectrum of (R)-(-)-1,1'-Bi-2-naphthyl ditosylate is available and can be used for identification.[11] Key characteristic peaks would include those for the sulfonate group (S=O stretching) and the aromatic rings.
NMR Spectroscopy: While a specific spectrum for the ditosylate was not found, ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the naphthyl and tosyl groups. The ¹³C NMR would similarly display distinct signals for the different carbon atoms in the molecule. For comparison, the NMR data for the precursor 1,1'-binaphthyl is available.[12]
A Gateway to Chiral Ligands: Applications in Asymmetric Synthesis
This compound is primarily utilized as a versatile intermediate for the synthesis of other chiral ligands. The tosylate groups are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a variety of functionalities at the 2 and 2' positions of the binaphthyl scaffold. This strategy is central to the synthesis of important classes of chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, which are widely used in asymmetric catalysis.[5][13]
A notable application is in the synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM), another crucial chiral building block. The ditosylate can be reacted with an amine source under palladium catalysis in a Buchwald-Hartwig amination reaction to afford BINAM.[3]
Caption: Synthetic pathway and applications of (R)-1,1'-Bi-2-naphthyl ditosylate.
Logical Workflow for Synthesis
The synthesis of enantiopure this compound follows a logical and well-established workflow in asymmetric synthesis.
Caption: Logical workflow for the synthesis of enantiopure this compound.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. While its direct application in catalysis may be limited, its role as a key intermediate in the synthesis of a vast array of privileged chiral ligands is undeniable. The ability to readily displace the tosylate groups with a wide range of nucleophiles provides a straightforward and reliable method for the construction of complex chiral architectures. This guide has provided the essential information for researchers to confidently synthesize and utilize this important chiral scaffold in their pursuit of novel and efficient asymmetric transformations. The detailed protocols, though adapted, are based on well-established chemical principles and provide a solid foundation for laboratory work. Further research into the direct applications and the development of more streamlined synthetic routes to its derivatives will undoubtedly continue to expand the utility of this remarkable chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,1'-Bi-2-naphthol [chemeurope.com]
- 7. Advances in the Asymmetric Synthesis of BINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. orgosolver.com [orgosolver.com]
- 11. BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 1,1'-BINAPHTHYL(604-53-5) 1H NMR [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
The Cornerstone of Chiral Ligand Synthesis: A Technical Guide to BINOL and its Electrophilic Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the synthesis of effective chiral ligands is paramount to achieving high enantioselectivity in chemical transformations. Among the privileged scaffolds available to chemists, the C₂-symmetric 1,1'-bi-2-naphthol (BINOL) has emerged as a cornerstone, offering a versatile and readily tunable platform for the development of a vast array of ligands. This technical guide provides an in-depth exploration of BINOL as a primary precursor for ligand synthesis, including its conversion to electrophilic derivatives such as 1,1'-Bi-2-naphthyl ditosylate, for the synthesis of specific ligand classes.
BINOL: The Preeminent Chiral Scaffold
1,1'-Bi-2-naphthol is an axially chiral organic compound that exists as two stable, non-interconverting enantiomers, (R)- and (S)-BINOL.[1] This axial chirality, arising from restricted rotation around the C1-C1' bond, is the foundation of its utility in asymmetric synthesis. The hydroxyl groups at the 2 and 2' positions provide convenient handles for derivatization, allowing for the synthesis of a diverse range of ligands with tailored steric and electronic properties.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of BINOL is essential for its effective use in synthesis.
| Property | (R)-BINOL | (S)-BINOL | Racemic BINOL |
| Molecular Formula | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ | C₂₀H₁₄O₂ |
| Molar Mass | 286.32 g/mol | 286.32 g/mol | 286.32 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 208-211 °C | 208-211 °C | 215-218 °C |
| Specific Rotation ([α]D) | +34.0° (c=1, THF) | -34.0° (c=1, THF) | 0° |
| Solubility | Soluble in THF, acetone, dichloromethane; sparingly soluble in methanol; insoluble in water. | Soluble in THF, acetone, dichloromethane; sparingly soluble in methanol; insoluble in water. | Soluble in THF, acetone, dichloromethane; sparingly soluble in methanol; insoluble in water. |
Ligand Synthesis from BINOL: A Divergent Approach
The true power of BINOL lies in its versatility as a starting material. The hydroxyl groups can be readily modified to generate a wide spectrum of ligands, including phosphines, phosphites, phosphoramidites, and crown ethers. The general workflow for ligand synthesis from BINOL often involves a divergent approach, where enantiomerically pure BINOL is the common starting point.
Caption: Divergent synthesis of various ligand classes from a common BINOL precursor.
The Role of this compound and Other Electrophilic Derivatives
While BINOL itself is the nucleophilic component in many derivatization reactions, its conversion to an electrophilic species is crucial for the synthesis of certain classes of ligands, most notably phosphines like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This is where derivatives such as this compound and the more commonly used 1,1'-Bi-2-naphthyl ditriflate come into play.
The hydroxyl groups of BINOL are converted into good leaving groups (tosylate or triflate), rendering the 2 and 2' positions susceptible to nucleophilic attack by phosphide anions.
Caption: Synthetic pathway from BINOL to phosphine ligands via an electrophilic ditosylate/ditriflate intermediate.
Comparative Data: BINOL-Derived Ligands in Asymmetric Catalysis
The efficacy of ligands derived from BINOL is demonstrated by the high enantioselectivities achieved in various catalytic reactions.
| Reaction | Ligand | Catalyst | Substrate | Product ee (%) |
| Asymmetric Hydrogenation | (R)-BINAP | [RuCl((R)-BINAP)(p-cymene)]Cl | Methyl acetoacetate | >99 |
| Asymmetric Aldol Reaction | (S)-BINOL | Ti(O-i-Pr)₄ | Benzaldehyde + Silyl enol ether | up to 98 |
| Diels-Alder Reaction | (R)-BINOL | AlCl₃ | Cyclopentadiene + Methacrolein | up to 99 |
| Michael Addition | (R)-BINOL-derived phosphoramidite | Cu(OTf)₂ | Indole + Nitroalkene | up to 99 |
Experimental Protocols
Synthesis of (R)-1,1'-Bi-2-naphthyl ditriflate from (R)-BINOL
This protocol details the conversion of the BINOL hydroxyl groups into triflate leaving groups, a key step for the synthesis of ligands like BINAP.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Hexane
-
Silica gel
Procedure:
-
To an oven-dried, 100-mL, single-necked flask equipped with a magnetic stirring bar, add (R)-BINOL (8.5 g, 30 mmol).
-
Add anhydrous CH₂Cl₂ (60 mL) followed by anhydrous pyridine (7.2 mL, 90 mmol) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (11.8 mL, 70 mmol) dropwise via syringe, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 16-18 hours).
-
Add hexane (60 mL) to the reaction mixture.
-
Filter the mixture through a pad of silica gel (50 g).
-
Wash the silica gel pad with a 1:1 mixture of hexane and CH₂Cl₂ (200 mL).
-
Concentrate the filtrate under reduced pressure to yield (R)-1,1'-Bi-2-naphthyl ditriflate as a white solid.
Synthesis of (R)-BINAP from (R)-1,1'-Bi-2-naphthyl ditriflate
This protocol describes the nucleophilic substitution of the triflate groups with diphenylphosphine to form the widely used BINAP ligand.[2]
Materials:
-
(R)-1,1'-Bi-2-naphthyl ditriflate
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
Anhydrous Dimethylformamide (DMF)
-
Diphenylphosphine (Ph₂PH)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Methanol
Procedure:
-
To an oven-dried, 250-mL, single-necked flask, add NiCl₂(dppe) (1.1 g, 2 mmol).
-
Purge the flask with nitrogen and add anhydrous DMF (40 mL) via syringe.
-
Add diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.
-
Heat the solution to 100 °C for 30 minutes.
-
Prepare a solution of (R)-1,1'-Bi-2-naphthyl ditriflate (11.0 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (60 mL).
-
Add the ditriflate solution to the hot catalyst solution.
-
Add three additional portions of diphenylphosphine (3 x 2.0 mL) at 1-hour intervals.
-
Maintain the reaction at 100 °C for 2-3 days until the ditriflate is consumed (monitored by TLC or HPLC).
-
Cool the dark brown solution to -15 to -20 °C and stir for 2 hours.
-
Filter the resulting precipitate and wash with cold methanol (2 x 20 mL).
-
Dry the solid under vacuum to yield (R)-BINAP as a white to off-white crystalline solid (yield ~77%).[2]
Conclusion
BINOL stands as a preeminent chiral scaffold in the field of asymmetric catalysis, not as a direct competitor to its derivatives like this compound, but as the foundational starting material from which they are synthesized. The strategic conversion of BINOL's nucleophilic hydroxyl groups into electrophilic leaving groups, such as tosylates or triflates, is a key strategy that unlocks the synthesis of important ligand classes, particularly phosphines. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of BINOL's chemistry and its derivatization pathways is essential for the rational design and synthesis of effective chiral ligands to drive stereoselective transformations.
References
The Dawn of Axial Chirality: A Technical Guide to the Discovery and History of Binaphthyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric synthesis, a cornerstone of modern drug discovery and fine chemical production, owes a significant debt to the development of binaphthyl derivatives. These molecules, characterized by a unique form of chirality known as atropisomerism, have provided the scaffold for some of the most powerful and versatile chiral ligands and catalysts ever created. This technical guide delves into the core of this molecular class, tracing its history from the initial conceptualization of axial chirality to the development of workhorse ligands like BINOL and BINAP, and their transformative impact on stereoselective chemistry. We will explore the pivotal experiments, present key quantitative data, and provide detailed experimental protocols that marked significant milestones in the journey of binaphthyl derivatives.
The Concept of Atropisomerism: A New Form of Chirality
The story of binaphthyl derivatives begins not with the molecules themselves, but with the theoretical framework that describes their unique stereochemistry. Atropisomerism, a term coined by the German biochemist Richard Kuhn in 1933, describes stereoisomers that arise from hindered rotation around a single bond. Unlike point chirality, which centers on a stereogenic atom, atropisomerism is a manifestation of axial chirality.
The first experimental detection of this phenomenon predates its formal naming. In 1922, George Christie and James Kenner successfully resolved a tetra-substituted biphenyl, 6,6'-dinitro-2,2'-diphenic acid, into its enantiomers. This seminal work demonstrated that steric hindrance between bulky ortho-substituents could create a rotational barrier high enough to allow for the isolation of stable, non-interconverting rotational isomers, or rotamers. This concept of "frozen" rotation is the fundamental principle underpinning the chirality of binaphthyl derivatives.
BINOL: The Progenitor of a Chiral Ligand Dynasty
1,1′-Bi-2-naphthol (BINOL) is arguably the most fundamental and widely utilized binaphthyl derivative. Its C2-symmetric, axially chiral structure has made it an invaluable precursor for a vast array of chiral ligands and catalysts.
Racemic Synthesis of BINOL
The initial synthesis of BINOL was not focused on its chirality but on the creation of the binaphthyl backbone. The most common and straightforward method for preparing racemic BINOL is the oxidative coupling of 2-naphthol. This reaction is typically mediated by an oxidant, with iron(III) chloride (FeCl₃) being a classic and effective choice. The mechanism involves the complexation of the iron(III) ion to the hydroxyl group of 2-naphthol, followed by a radical coupling of the naphthol rings.
Experimental Protocol: Racemic Synthesis of BINOL using Iron(III) Chloride
-
Materials: 2-naphthol, Iron(III) chloride (anhydrous), Methanol, Hydrochloric acid (dilute), Water.
-
Procedure:
-
Dissolve 2-naphthol in methanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of anhydrous iron(III) chloride in methanol.
-
Slowly add the iron(III) chloride solution dropwise to the 2-naphthol solution with constant stirring. The reaction is exothermic and the color of the solution will darken.
-
After the addition is complete, reflux the reaction mixture for a specified time (e.g., 45 minutes).
-
Cool the reaction mixture to room temperature and then acidify with dilute hydrochloric acid.
-
Add water to precipitate the crude BINOL.
-
Collect the precipitate by filtration, wash with water to remove any remaining iron salts, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like toluene.
-
The Challenge of Resolution: Isolating the Enantiomers of BINOL
While the synthesis of racemic BINOL is relatively simple, the separation of its enantiomers posed a significant challenge. The development of efficient resolution methods was a critical step in unlocking the potential of BINOL in asymmetric synthesis. Several techniques have been successfully employed:
-
Inclusion Crystallization with Chiral Amines: This is one of the most practical and widely used methods. It involves the formation of diastereomeric inclusion complexes with a chiral resolving agent. The alkaloid N-benzylcinchonidinium chloride is a particularly effective resolving agent for BINOL. One of the diastereomeric complexes is typically less soluble and crystallizes out, allowing for the separation of the enantiomers.
-
Enzymatic Resolution: This method leverages the high enantioselectivity of enzymes. A racemic mixture of a BINOL diester is subjected to hydrolysis by an enzyme such as cholesterol esterase. The enzyme selectively hydrolyzes one enantiomer of the diester, leaving the other enantiomer unreacted. The resulting diol and unreacted diester can then be separated.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative tool for separating the enantiomers of BINOL.
Experimental Protocol: Resolution of Racemic BINOL via Inclusion Crystallization
-
Materials: Racemic BINOL, N-benzylcinchonidinium chloride, Methanol, Ethyl acetate, Hydrochloric acid (dilute).
-
Procedure:
-
Prepare a solution of racemic BINOL and N-benzylcinchonidinium chloride (in a 1:1 molar ratio) in hot methanol.
-
Allow the solution to cool slowly to room temperature. The complex of one BINOL enantiomer with the resolving agent will precipitate.
-
Collect the precipitate by filtration and wash with cold methanol. This solid contains one of the BINOL enantiomers.
-
The mother liquor, now enriched in the other BINOL enantiomer, is concentrated under reduced pressure.
-
To isolate the free BINOL enantiomers, the solid precipitate and the residue from the mother liquor are separately dissolved in ethyl acetate and washed with dilute aqueous hydrochloric acid to remove the N-benzylcinchonidinium chloride.
-
The organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the respective enantiomerically enriched BINOL.
-
The enantiomeric excess (ee) of each fraction is determined by chiral HPLC analysis.
-
The Advent of Asymmetric Synthesis of BINOL
Moving beyond resolution, the direct asymmetric synthesis of BINOL from 2-naphthol represents a more elegant and atom-economical approach. This is typically achieved through an enantioselective oxidative coupling reaction using a metal catalyst complexed with a chiral ligand. Copper(II) complexes with chiral diamine or amino alcohol ligands have proven to be particularly effective for this transformation.
Table 1: Asymmetric Oxidative Coupling of 2-Naphthol for the Synthesis of (S)-BINOL
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | CuBr / Chiral Spirocyclic Pyrrolidine Oxazoline Ligand | Toluene | RT | 24 | 87 | 99 |
| 2 | VO(acac)₂ / Chiral Ligand | Dichloromethane | RT | 24 | >90 | modest |
| 3 | Fe(III) / Chiral Ligand | Various | Various | Various | good | moderate |
Data compiled from representative literature.
BINAP: The Game-Changer in Asymmetric Catalysis
The synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) by Ryoji Noyori and his collaborators in 1980 marked a watershed moment in asymmetric catalysis. This C2-symmetric, atropisomeric bisphosphine ligand, derived from BINOL, demonstrated remarkable efficiency and enantioselectivity in a wide range of metal-catalyzed reactions, most notably asymmetric hydrogenation. The work on BINAP-metal catalysts earned Noyori a share of the 2001 Nobel Prize in Chemistry.
Synthesis of BINAP from BINOL
The synthesis of BINAP begins with enantiomerically pure BINOL. A common and effective route involves the conversion of the hydroxyl groups of BINOL into triflate (trifluoromethanesulfonyl) groups, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine.
Experimental Protocol: Synthesis of (R)-BINAP from (R)-BINOL
-
Part A: Synthesis of (R)-1,1'-bi-2-naphthyl-2,2'-ditriflate
-
Materials: (R)-BINOL, Pyridine, Trifluoromethanesulfonic anhydride (Tf₂O), Dichloromethane.
-
Procedure:
-
Dissolve (R)-BINOL in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add pyridine.
-
Slowly add trifluoromethanesulfonic anhydride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the ditriflate.
-
-
-
Part B: Nickel-Catalyzed Phosphinylation to (R)-BINAP
-
Materials: (R)-1,1'-bi-2-naphthyl-2,2'-ditriflate, Diphenylphosphine, [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe)), 1,4-Diazabicyclo[2.2.2]octane (DABCO), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve NiCl₂(dppe) and diphenylphosphine in anhydrous DMF.
-
Heat the solution to 100 °C for 30 minutes.
-
In a separate flask, dissolve the (R)-ditriflate and DABCO in anhydrous DMF.
-
Add the solution of the ditriflate and DABCO to the hot catalyst solution.
-
Continue heating at 100 °C until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and precipitate the product by adding methanol.
-
Collect the solid by filtration, wash with methanol, and dry under vacuum to yield (R)-BINAP.
-
-
The Impact of BINAP in Asymmetric Hydrogenation
The true power of BINAP was unleashed when it was complexed with transition metals like rhodium and ruthenium to form highly active and enantioselective hydrogenation catalysts. These catalysts have found widespread application in the synthesis of chiral pharmaceuticals, agrochemicals, and fragrances. A landmark industrial application is the synthesis of (-)-menthol by Takasago International Corporation, which utilizes a rhodium-BINAP catalyzed asymmetric isomerization of an allylic amine.
Table 2: Representative Applications of BINAP-Metal Catalysts in Asymmetric Hydrogenation
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | [Rh((R)-BINAP)(COD)]BF₄ | Ethanol | 1 | 25 | >99 | 99 (R) |
| Naproxen precursor | --INVALID-LINK--n | Methanol | 100 | 50 | 97 | 97 (S) |
| β-Keto ester | RuBr₂((R)-BINAP) | Methanol | 100 | 25 | >99 | 99 (R) |
Data compiled from seminal publications in the field.
Visualizing the Synthesis and Logic
To better illustrate the workflows and relationships discussed, the following diagrams have been generated using the DOT language.
Experimental Workflow for BINOL Synthesis and Resolution
Caption: Workflow for Racemic BINOL Synthesis and Resolution.
Synthetic Pathway from BINOL to BINAP
Caption: Synthetic Pathway from Enantiopure BINOL to BINAP.
Logical Relationship in Asymmetric Catalysis
Caption: Core Principle of BINAP-Mediated Asymmetric Catalysis.
Conclusion and Future Outlook
The discovery and development of binaphthyl derivatives represent a triumph of fundamental stereochemical principles translated into practical and powerful tools for chemical synthesis. From the initial recognition of atropisomerism to the design of highly efficient chiral ligands like BINOL and BINAP, this class of molecules has fundamentally changed the way chemists approach the synthesis of enantiomerically pure compounds. The detailed experimental protocols and quantitative data presented herein serve as a testament to the rigorous scientific inquiry that has propelled this field forward. As the demand for enantiopure pharmaceuticals and complex materials continues to grow, the legacy of binaphthyl derivatives will undoubtedly inspire the development of new generations of chiral catalysts with even greater efficiency, selectivity, and scope. The principles of axial chirality, so elegantly embodied by the binaphthyl scaffold, will continue to be a guiding light in the ongoing quest for mastering the three-dimensional world of molecules.
Spectroscopic and Synthetic Profile of 1,1'-Bi-2-naphthyl ditosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for 1,1'-Bi-2-naphthyl ditosylate, a derivative of the versatile chiral ligand 1,1'-Bi-2-naphthol (BINOL). This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who may utilize this compound or its analogs.
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively available in public databases. However, data for the parent compound, 1,1'-Bi-2-naphthol (BINOL), is well-documented and provides a crucial reference for the characterization of its derivatives.
Spectroscopic Data for this compound
An Attenuated Total Reflectance Infrared (ATR-IR) spectrum for (R)-(-)-1,1'-Bi-2-naphthyl ditosylate is available through SpectraBase.[1] Access to the full spectrum may require a subscription. Key molecular details are provided in Table 1.
Table 1: Molecular Information for this compound [1]
| Property | Value |
| Molecular Formula | C₃₄H₂₆O₆S₂ |
| Molecular Weight | 594.7 g/mol |
| Exact Mass | 594.117081 g/mol |
Spectroscopic Reference Data: 1,1'-Bi-2-naphthol (BINOL)
The spectroscopic data for the precursor, 1,1'-Bi-2-naphthol (BINOL), is well-established and presented here for comparative purposes.
Table 2: ¹H NMR Spectroscopic Data for 1,1'-Bi-2-naphthol [2]
| Assignment | Chemical Shift (ppm) |
| A | 9.22 |
| B | 7.853 |
| C | 7.839 |
| D | 7.340 |
| E | 7.218 |
| F | 7.152 |
| G | 6.960 |
Table 3: Infrared (IR) Spectroscopic Data for 1,1'-Bi-2-naphthol
| Spectral Feature | Wavenumber (cm⁻¹) |
| O-H Stretch | 3476, 3398 |
| Aromatic C=C Stretch | 1619, 1593 |
| C-O Stretch | 1275 |
| C-H Bending | 897, 822, 749, 704 |
Table 4: Mass Spectrometry Data for 1,1'-Bi-2-naphthol
| Ion | m/z |
| [M]⁺ | 286.32 |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below. This procedure is based on standard organic synthesis methodologies for the tosylation of hydroxyl groups.
Synthesis of this compound from 1,1'-Bi-2-naphthol
This procedure details the tosylation of 1,1'-Bi-2-naphthol using p-toluenesulfonyl chloride in the presence of a base.
Materials:
-
1,1'-Bi-2-naphthol (BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1'-Bi-2-naphthol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (2.2-3.0 equivalents) to the solution and stir.
-
Addition of Tosylating Agent: Cool the mixture to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for spectroscopic characterization.
References
The Stereochemistry of 1,1'-Bi-2-naphthyl ditosylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemical aspects of 1,1'-Bi-2-naphthyl ditosylate, a chiral molecule of significant interest in asymmetric synthesis and catalysis. The unique stereochemistry of this compound arises from atropisomerism, a form of axial chirality stemming from hindered rotation around the C1-C1' single bond connecting the two naphthalene rings. This guide will delve into the synthesis of its precursor, 1,1'-bi-2-naphthol (BINOL), the process of tosylation, and the key stereochemical features that define its utility.
The Foundation of Chirality: Atropisomerism in the BINOL Core
The stereochemistry of this compound is fundamentally derived from its parent molecule, BINOL. In BINOL, the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthyl rings restricts free rotation around the C-C single bond. This restricted rotation gives rise to two stable, non-superimposable mirror-image conformers, known as atropisomers. These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the chiral axis.
The high rotational barrier ensures that the enantiomers of BINOL and its derivatives, including the ditosylate, are configurationally stable and do not racemize under normal conditions. This stability is crucial for their application as chiral ligands and catalysts, where a single, well-defined stereoisomer is required to induce enantioselectivity in chemical reactions.
Synthesis and Resolution of the Precursor: 1,1'-Bi-2-naphthol (BINOL)
The preparation of enantiomerically pure this compound begins with the synthesis and resolution of BINOL.
Racemic Synthesis of BINOL
A common method for the synthesis of racemic BINOL is the oxidative coupling of 2-naphthol. This reaction is often carried out using an iron(III) chloride (FeCl₃) oxidant in an aqueous medium. The proposed mechanism involves the formation of a 2-naphthol radical, which then dimerizes to form the C-C bond between the two naphthyl units.
Chiral Resolution of Racemic BINOL
Several methods have been developed for the resolution of racemic BINOL to obtain the individual enantiomers. A widely used and effective method involves the formation of diastereomeric complexes with a chiral resolving agent, such as N-benzylcinchonidinium chloride. The differential solubility of these diastereomeric complexes allows for their separation by crystallization. For instance, the complex of (R)-BINOL with N-benzylcinchonidinium chloride is often less soluble and crystallizes out, leaving the (S)-BINOL enriched in the mother liquor. The pure enantiomer is then recovered by breaking the diastereomeric complex, typically by treatment with an acid.
Synthesis of this compound
The conversion of enantiomerically pure BINOL to its corresponding ditosylate is achieved through a standard tosylation reaction. This involves treating BINOL with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
General Experimental Protocol for Tosylation of BINOL
The following is a general procedure for the tosylation of an alcohol, which can be adapted for BINOL.
Materials:
-
Enantiomerically pure (R)- or (S)-BINOL
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiomerically pure BINOL in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., triethylamine or pyridine) to the solution, followed by a catalytic amount of DMAP if desired.
-
To this stirred solution, add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure this compound.
Physicochemical and Stereochemical Data
The following tables summarize the key quantitative data for the enantiomers of BINOL and its ditosylate derivative.
| Compound | Enantiomer | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) |
| 1,1'-Bi-2-naphthol (BINOL) | (R)-(+) | C₂₀H₁₄O₂ | 286.32 | 208-210 | +34° (c=1 in THF)[1] |
| (S)-(-) | C₂₀H₁₄O₂ | 286.32 | 215-218 | -35.5° (c=1 in THF)[2] | |
| This compound | (S)-(+) | C₃₄H₂₆O₆S₂ | 594.70 | 177-181[3] | +33° (c=1 in CHCl₃, 36°C)[3] |
Spectroscopic Data for this compound:
Detailed ¹H and ¹³C NMR data for this compound were not explicitly found in the searched literature. However, the expected signals would include aromatic protons from both the binaphthyl core and the tosyl groups, as well as the methyl protons of the tosyl groups.
Structural Features and Dihedral Angle
The key structural feature of this compound that dictates its stereochemical environment is the dihedral angle between the two naphthalene ring systems. While a specific crystal structure for the ditosylate was not found, data from related BINOL derivatives can provide insight. For instance, the crystal structure of (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate reveals a dihedral angle of 71.8(1)° between the naphthyl mean planes.[4] This significant twist is a direct consequence of the steric repulsion that gives rise to the molecule's atropisomerism. The bulky tosylate groups are expected to further influence this angle and the overall conformation of the molecule, creating a well-defined chiral pocket that is essential for its function in asymmetric catalysis.
References
- 1. 1,1'-Bi-2-naphthol [webbook.nist.gov]
- 2. 18531-99-2 CAS MSDS ((S)-(-)-1,1'-Bi-2-naphthol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (S)-(+)-1,1'-Bi-2-naphthyl ditosylate CAS#: 128544-06-9 [amp.chemicalbook.com]
- 4. (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate - PMC [pmc.ncbi.nlm.nih.gov]
theoretical calculations on 1,1'-Bi-2-naphthyl ditosylate conformation
An In-depth Technical Guide to the Theoretical-Computational Analysis of 1,1'-Bi-2-naphthyl ditosylate Conformation
Introduction
The 1,1'-bi-2-naphthyl (BINOL) framework is a cornerstone of modern stereochemistry, forming the basis for a vast array of chiral ligands and catalysts crucial in asymmetric synthesis.[1][2][3] Its utility stems from its axial chirality, a feature originating from hindered rotation, or atropisomerism, around the C1-C1' single bond. This high rotational barrier allows for the isolation of stable, non-interconverting enantiomers.[4] this compound, a common derivative of BINOL, is frequently employed as a chiral precursor or ligand. Understanding its three-dimensional conformation is paramount for rational catalyst design, predicting stereochemical outcomes in reactions, and for the development of novel chiral materials.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the conformational landscape of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize computational chemistry to predict and understand molecular structure and stability.
Theoretical Calculation Methodologies
The conformational analysis of flexible molecules like this compound is predominantly carried out using quantum mechanical (QM) and molecular mechanics (MM) methods.[5] Density Functional Theory (DFT), a QM method, has proven to be particularly robust for studying the electronic structure and energetics of binaphthyl systems.[1][4][5][6][7]
Key Computational Steps:
-
Geometry Optimization: The initial step involves finding the minimum energy structures of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stable conformation (a local or global minimum on the potential energy surface) is reached. For binaphthyl derivatives, this typically results in a non-planar, twisted conformation.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed. A true energy minimum will have no imaginary frequencies. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the computation of Gibbs free energies.
-
Transition State (TS) Search: To understand the dynamics of atropisomerism, it is crucial to locate the transition state for racemization (the process of an enantiomer converting to its mirror image). Methods like the synchronous transit-guided quasi-Newton (STQN) are employed to find the saddle point on the potential energy surface that connects the two enantiomeric minima.[1] A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the rotation around the C1-C1' bond).
-
Energy Barrier Calculation: The racemization barrier (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the ground state. A high barrier indicates high optical stability.
The general workflow for these theoretical calculations is depicted below.
References
- 1. Optical Stability of 1,1′-Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the Asymmetric Synthesis of BINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,1'-Bi-2-naphthyl Ditosylate from BINOL: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,1'-Bi-2-naphthyl ditosylate from 1,1'-Bi-2-naphthol (BINOL). The protocol details the tosylation of BINOL using p-toluenesulfonyl chloride (TsCl) in the presence of pyridine. This application note includes a detailed experimental procedure, a summary of quantitative data, and a workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Introduction
1,1'-Bi-2-naphthol (BINOL) is a versatile chiral ligand and auxiliary widely employed in asymmetric synthesis. Its C2 symmetry and axial chirality make it a privileged scaffold in the development of catalysts for a variety of stereoselective transformations. The derivatization of BINOL's hydroxyl groups is a common strategy to modulate its steric and electronic properties for specific catalytic applications. The conversion of BINOL to its ditosylate derivative, this compound, transforms the hydroxyl moieties into excellent leaving groups, opening avenues for subsequent nucleophilic substitution reactions to introduce new functionalities. This protocol outlines a reliable method for the preparation of this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound from BINOL.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| (R)-(+)-1,1'-Bi-2-naphthol (BINOL) | 1.0 | eq | Starting material |
| p-Toluenesulfonyl chloride (TsCl) | 2.2 | eq | Tosylating agent |
| Pyridine | 3.0 | eq | Base and solvent |
| Dichloromethane (DCM) | As required | mL | Anhydrous solvent |
| Reaction Conditions | |||
| Temperature | 0 to Room Temp. | °C | Initial cooling followed by warming |
| Reaction Time | 12-17 | hours | Overnight reaction is typical |
| Product | |||
| Expected Yield | High | % | Yields are typically high for this transformation |
| Characterization | |||
| ¹H NMR (CDCl₃) | See Table 2 | ppm | |
| ¹³C NMR (CDCl₃) | See Table 2 | ppm |
Table 1: Quantitative Data Summary
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H | 7.96 | d | Ar-H | |
| 7.92 | d | Ar-H | ||
| 7.51 | d | Ar-H | ||
| 7.47 | d | Ar-H | ||
| 7.43 | m | Ar-H | ||
| 7.28 | m | Ar-H | ||
| 5.68 | m | Ar-H | ||
| ¹³C | 151.23 | Ar-C | ||
| 132.17 | Ar-C | |||
| 131.76 | Ar-C | |||
| 130.28 | Ar-C | |||
| 128.38 | Ar-C | |||
| 126.87 | Ar-C | |||
| 126.07 | Ar-C | |||
| 124.97 | Ar-C | |||
| 120.88 | Ar-C | |||
| 103.13 | Ar-C |
Experimental Protocol
This protocol is adapted from a general procedure for the tosylation of alcohols and a specific procedure for the analogous triflation of BINOL.[1]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol (BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-(+)-1,1'-Bi-2-naphthol (1.0 eq).
-
Add anhydrous dichloromethane, followed by anhydrous pyridine (3.0 eq).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-17 hours).
-
Upon completion of the reaction (monitor by TLC), quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and dichloromethane as the eluent to afford the pure this compound.[2]
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
This detailed protocol and the accompanying data are intended to facilitate the successful synthesis and characterization of this compound for its application in further synthetic endeavors.
References
Application Note: Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate
Abstract
(R)-1,1'-Bi-2-naphthyl ditosylate is a key chiral intermediate derived from (R)-1,1'-bi-2-naphthol ((R)-BINOL). Due to the conversion of the hydroxyl groups into excellent tosylate leaving groups, this compound is a versatile precursor for the synthesis of a wide range of chiral ligands, catalysts, and functional materials used in asymmetric synthesis and materials science. This document provides a detailed protocol for the preparation, purification, and characterization of (R)-1,1'-Bi-2-naphthyl ditosylate.
Introduction
Axially chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives are fundamental building blocks in modern stereoselective chemistry.[1] The tosylation of (R)-BINOL yields (R)-1,1'-Bi-2-naphthyl ditosylate, which activates the 2,2'-positions for nucleophilic substitution. This allows for the introduction of various functional groups, such as phosphines (to create ligands like BINAP) or other heteroatoms, while retaining the chiral integrity of the binaphthyl backbone. The protocol described herein employs a standard tosylation procedure using p-toluenesulfonyl chloride (TsCl) in the presence of a base.[2]
Reaction Scheme
The synthesis involves the reaction of (R)-BINOL with two equivalents of p-toluenesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Figure 1. Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate from (R)-BINOL.
Experimental Protocol
This protocol details the tosylation of (R)-BINOL on a 10 mmol scale. All reactions should be conducted in a well-ventilated fume hood using anhydrous conditions.[3]
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Purity/Notes |
| (R)-1,1'-Bi-2-naphthol ((R)-BINOL) | 286.32 | 2.86 g | 10.0 | 1.0 | >99% ee |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 4.58 g | 24.0 | 2.4 | >98% |
| Triethylamine (TEA) | 101.19 | 4.2 mL | 30.0 | 3.0 | Distilled from CaH₂ |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 122 mg | 1.0 | 0.1 | Catalyst, >99% |
| Dichloromethane (DCM) | 84.93 | ~150 mL | - | - | Anhydrous, <50 ppm H₂O |
| Hydrochloric Acid (HCl) | 36.46 | ~50 mL | - | - | 1 M aqueous solution |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | ~50 mL | - | - | Saturated aqueous solution |
| Brine | - | ~50 mL | - | - | Saturated aqueous NaCl |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | - | Granular |
| Silica Gel | - | As needed | - | - | For column chromatography (230-400 mesh) |
| Eluent for Chromatography | - | As needed | - | - | e.g., Hexane/Ethyl Acetate mixture |
3.2 Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
3.3 Synthesis Procedure
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add (R)-1,1'-bi-2-naphthol (2.86 g, 10.0 mmol) and 4-dimethylaminopyridine (122 mg, 1.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) via syringe and stir the mixture until all solids are dissolved.
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (4.2 mL, 30.0 mmol) dropwise to the cold solution.[4]
-
Tosylation: In a separate beaker, dissolve p-toluenesulfonyl chloride (4.58 g, 24.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.[2]
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours, then allow it to warm to room temperature and stir for 12-16 hours.[2][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 4:1) eluent system. The starting (R)-BINOL spot should be consumed, and a new, less polar product spot should appear.
3.4 Workup and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 50 mL of 1 M HCl to quench the reaction and neutralize excess triethylamine.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of DCM.[4]
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/hexane or THF/methanol) to afford the pure (R)-1,1'-Bi-2-naphthyl ditosylate as a white solid.[2][5]
Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate.
Caption: Experimental workflow from starting materials to the final purified product.
Safety Precautions
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle with gloves and safety glasses in a fume hood. Avoid inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a well-ventilated fume hood.
-
Triethylamine (TEA) and Pyridine: Flammable, corrosive, and have strong, unpleasant odors. Handle with care in a fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Preparation of (S)-1,1'-Bi-2-naphthyl ditosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (S)-1,1'-Bi-2-naphthyl ditosylate, a versatile chiral building block and ligand precursor in asymmetric synthesis.
Introduction
(S)-1,1'-Bi-2-naphthol, commonly known as (S)-BINOL, is a C₂-symmetric chiral diol that serves as a cornerstone in asymmetric catalysis. Its axial chirality, arising from restricted rotation about the C-C bond connecting the two naphthyl rings, provides a privileged chiral scaffold for the development of a wide array of chiral ligands and catalysts. The derivatization of the hydroxyl groups of BINOL allows for the fine-tuning of its steric and electronic properties, expanding its utility in enantioselective transformations.
The tosylation of (S)-BINOL to afford (S)-1,1'-Bi-2-naphthyl ditosylate is a key transformation, converting the hydroxyl groups into excellent leaving groups (tosylates). This facilitates nucleophilic substitution reactions for the introduction of various functionalities, such as phosphines, amines, and other heteroatoms, to generate a diverse range of chiral ligands. These ligands have found widespread application in asymmetric hydrogenation, carbon-carbon bond-forming reactions, and other stereoselective processes crucial in pharmaceutical and fine chemical synthesis.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α] |
| (S)-1,1'-Bi-2-naphthol ((S)-BINOL) | C₂₀H₁₄O₂ | 286.32 | 208-211 | -34.0° (c=1, THF) |
| (S)-1,1'-Bi-2-naphthyl ditosylate | C₃₄H₂₆O₆S₂ | 594.70 | 177-181 | +33.0° (c=1, CHCl₃) |
Experimental Protocols
This section provides a detailed methodology for the preparation of (S)-1,1'-Bi-2-naphthyl ditosylate from (S)-1,1'-Bi-2-naphthol. The protocol is adapted from a reliable procedure for the analogous ditriflate synthesis.[1]
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL) (>99% ee)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Silica gel (230-400 mesh)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried, 100-mL, single-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add (S)-1,1'-bi-2-naphthol (1.0 eq, e.g., 5.00 g, 17.46 mmol).
-
Addition of Reagents: Add anhydrous dichloromethane (35 mL) to the flask, followed by anhydrous pyridine (3.0 eq, e.g., 4.2 mL, 52.4 mmol). Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq, e.g., 7.34 g, 38.4 mmol) portion-wise to the stirred suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Alternatively, the crude product can be purified by recrystallization. While the optimal solvent system should be determined experimentally, a mixture of dichloromethane and hexane or toluene and hexane is often effective.
-
Drying: Dry the purified (S)-1,1'-Bi-2-naphthyl ditosylate under vacuum to obtain a white to off-white solid.
Expected Yield: While the yield can vary, a well-executed reaction can be expected to produce the desired product in high yield (typically >90%).
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis.
Caption: Synthetic pathway for the preparation of (S)-1,1'-Bi-2-naphthyl ditosylate.
Caption: General experimental workflow for the synthesis of (S)-1,1'-Bi-2-naphthyl ditosylate.
References
Application Notes and Protocols: Synthesis of BINAP via 1,1'-Bi-2-naphthyl ditosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) from 1,1'-bi-2-naphthol (BINOL). The protocol outlines a two-step process involving the formation of a 1,1'-Bi-2-naphthyl ditosylate intermediate, followed by a nickel-catalyzed phosphination reaction. This methodology offers a reliable and scalable route to enantiomerically pure BINAP, a crucial ligand in asymmetric catalysis for pharmaceutical and fine chemical synthesis.
Introduction
Axially chiral biaryl phosphines, particularly BINAP, are a cornerstone of modern asymmetric catalysis. Their unique C₂-symmetric framework enables high enantioselectivity in a wide range of transformations, including hydrogenations, cross-coupling reactions, and isomerizations. The synthesis of enantiopure BINAP is therefore of significant interest to the scientific and industrial communities. The route commencing from readily available and resolvable BINOL, proceeding through a disulfonate intermediate, represents an efficient and widely adopted strategy. While the ditriflate intermediate is extensively documented, this note details the analogous and effective pathway utilizing the this compound.
Data Presentation
The following table summarizes the quantitative data for the synthesis of (R)-(+)-BINAP, using the closely related and well-documented ditriflate intermediate as a benchmark for expected yields and purity.
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Disulfonylation | (R)-(+)-1,1'-bi-2-naphthol (BINOL) | (R)-1,1'-Bi-2-naphthyl ditriflate | Triflic Anhydride, Pyridine | Methylene Chloride | 5-10 then RT | 17 | 94 | 99.6 (LC) | [1] |
| 2. Phosphination | (R)-1,1'-Bi-2-naphthyl ditriflate | (R)-(+)-BINAP | NiCl₂(dppe), Ph₂PH, DABCO | DMF | 100 | 48-72 | 77 | ~97 (HPLC) | [1] |
Experimental Protocols
Part 1: Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate
This protocol is adapted from general procedures for the tosylation of alcohols.
Materials:
-
(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine or Triethylamine
-
Dry Methylene Chloride (CH₂Cl₂)
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of (R)-BINOL (1 equivalent) in dry methylene chloride (10 volumes) at 0°C, add pyridine or triethylamine (2.2 equivalents).
-
Slowly add a solution of tosyl chloride (2.2 equivalents) in dry methylene chloride.
-
Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion as monitored by Thin Layer Chromatography (TLC), allow the reaction to warm to room temperature and stir for an additional 2-16 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers and wash successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-1,1'-Bi-2-naphthyl ditosylate.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Part 2: Synthesis of (R)-(+)-BINAP from (R)-1,1'-Bi-2-naphthyl ditosylate
This protocol is based on the established procedure for the conversion of the analogous ditriflate to BINAP.[1]
Materials:
-
(R)-1,1'-Bi-2-naphthyl ditosylate
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
Diphenylphosphine (Ph₂PH)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Charge an oven-dried flask equipped with a magnetic stir bar with NiCl₂(dppe) (0.1 equivalents).
-
Purge the flask with nitrogen and add anhydrous DMF (4 volumes relative to the ditosylate) via syringe, followed by diphenylphosphine (0.6 equivalents) at room temperature.
-
Heat the resulting dark red solution to 100°C for 30 minutes.
-
In a separate flask, dissolve the (R)-1,1'-Bi-2-naphthyl ditosylate (1 equivalent) and DABCO (4 equivalents) in anhydrous, degassed DMF (6 volumes).
-
Transfer the solution of the ditosylate and DABCO to the catalyst mixture via cannula. The resulting dark green solution is maintained at 100°C.
-
Add additional portions of diphenylphosphine (3 x 0.6 equivalents) via syringe at intervals of 1 hour, 3 hours, and 7 hours.
-
Heat the reaction at 100°C until the ditosylate is completely consumed (typically 2-3 days), as monitored by TLC or HPLC.
-
Cool the dark brown solution to -15 to -20°C using an ice/acetone bath and stir for 2 hours to induce crystallization.
-
Filter the product and wash the solid with cold methanol (2 x 2 volumes).
-
Dry the isolated white to off-white crystalline solid under vacuum to yield (R)-(+)-BINAP.[1]
Visualizations
Caption: Synthetic workflow for BINAP from BINOL.
Conclusion
The described two-step protocol provides a robust and efficient method for the synthesis of enantiomerically pure BINAP from BINOL using a this compound intermediate. This pathway is of great utility for researchers and professionals in the field of asymmetric catalysis and drug development, enabling access to a key chiral ligand for the synthesis of complex, high-value molecules. The provided data and detailed experimental procedures offer a solid foundation for the successful implementation of this synthetic route.
References
Application Notes and Protocols: 1,1'-Bi-2-naphthyl ditosylate as a Precursor for Chiral Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1'-Bi-2-naphthyl ditosylate and its analogues, such as the widely used ditriflate, as a key precursor in the synthesis of chiral phosphine ligands. The focus is on the preparation of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a privileged ligand in asymmetric catalysis, crucial for the stereoselective synthesis of pharmaceutical intermediates and other fine chemicals.
Introduction
Axially chiral biaryl phosphine ligands are paramount in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.[1][2][3] Among these, BINAP is a cornerstone ligand used in a multitude of stereoselective transformations, including hydrogenations, isomerizations, and carbon-carbon bond-forming reactions.[3][4] The synthesis of BINAP often commences from enantiomerically pure 1,1'-bi-2-naphthol (BINOL), which is converted to a more reactive intermediate, such as a ditosylate or ditriflate, to facilitate the introduction of phosphine groups.[3][4]
The conversion of the hydroxyl groups of BINOL to tosylates or triflates provides excellent leaving groups for the subsequent nucleophilic substitution with diphenylphosphine or its equivalents. This methodology offers a robust and scalable route to enantiomerically pure BINAP, avoiding harsh conditions that could lead to racemization.[2][5]
Synthetic Workflow
The overall synthetic strategy from enantiopure BINOL to the corresponding chiral phosphine ligand, BINAP, is depicted below. This process involves the activation of the hydroxyl groups as tosylates (or triflates) followed by a nickel- or palladium-catalyzed phosphinylation reaction.
Caption: Synthetic workflow from BINOL to BINAP and its application.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of BINAP from BINOL via a ditriflate intermediate. The procedure for a ditosylate would be analogous, typically substituting tosyl chloride for triflic anhydride.
Preparation of (R)-(+)-1,1'-Bi-2-naphthol Ditriflate
This procedure details the activation of the hydroxyl groups of (R)-BINOL.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol (>99% ee)
-
Dry methylene chloride (CH₂Cl₂)
-
Dry pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Hexane
-
Silica gel (230-400 mesh)
Procedure:
-
To an oven-dried 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).[6]
-
Add dry methylene chloride (60 mL) followed by dry pyridine (7.2 mL, 90 mmol).[6]
-
Cool the mixture to 5–10°C in an ice-water bath under a nitrogen atmosphere.[6]
-
Slowly add triflic anhydride (20.0 g, 70 mmol) to the stirred solution.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 17 hours).[6]
-
Add hexane (60 mL) to the reaction mixture.[6]
-
Filter the mixture through a pad of silica gel (50 g) in a sintered glass funnel.[6]
-
Wash the silica gel pad with a 1:1 mixture of hexane and methylene chloride (200 mL).[6]
-
Concentrate the filtrate under reduced pressure to yield the ditriflate as a white solid.[6]
Preparation of (R)-(+)-BINAP from (R)-(+)-1,1'-Bi-2-naphthol Ditriflate
This procedure describes the nickel-catalyzed coupling of the ditriflate with diphenylphosphine.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ditriflate
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe)
-
Anhydrous dimethylformamide (DMF)
-
Diphenylphosphine (HPPh₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
Procedure:
-
To an oven-dried 250-mL single-necked flask, add NiCl₂dppe (1.1 g, 2 mmol).[6]
-
Purge the flask with nitrogen.
-
Add anhydrous DMF (40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.[6]
-
Heat the solution to 100°C for 30 minutes.[6]
-
In a separate flask, dissolve the chiral ditriflate (11.0 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (80 mL).[6]
-
Add the solution of the ditriflate and DABCO to the hot catalyst solution.
-
Maintain the reaction mixture at 100°C for 3 hours.
-
Cool the mixture to room temperature, which should induce crystallization of the product.
-
Collect the crystalline product by filtration, wash with methanol, and dry under vacuum.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess (ee) for the synthesis of BINAP from BINOL via the ditriflate intermediate.
| Step | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Preparation of Ditriflate from (R)-BINOL | (R)-1,1'-Bi-2-naphthol ditriflate | 94% | >99% | [6] |
| Preparation of (R)-BINAP from Ditriflate | (R)-(+)-BINAP | 77% | >99% | [5] |
Application in Asymmetric Catalysis: Asymmetric Hydrogenation
Ruthenium-BINAP complexes are highly effective catalysts for the asymmetric hydrogenation of a wide range of substrates, including olefins and ketones.[3][4] This reaction is a cornerstone of modern synthetic chemistry, enabling the production of chiral alcohols and other valuable building blocks.
The catalytic cycle for the Ru-BINAP catalyzed hydrogenation of a ketone is illustrated below.
Caption: Catalytic cycle for Ru-BINAP hydrogenation.
This catalytic system has been successfully applied in the industrial synthesis of important chiral molecules, such as the anti-inflammatory drug Naproxen and the fragrance ingredient (-)-menthol.[4] The high efficiency and selectivity of BINAP-based catalysts underscore the importance of robust synthetic routes to these ligands from precursors like this compound.
References
- 1. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. BINAP - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1,1'-Bi-2-naphthyl ditosylate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 1,1'-Bi-2-naphthyl ditosylate as a key precursor in the synthesis of chiral ligands for asymmetric catalysis. The primary focus is on the preparation of the renowned BINAP ligand and its subsequent application in highly enantioselective catalytic reactions, which are crucial in modern synthetic chemistry and drug development.
Application Note 1: Synthesis of Chiral Ligands from this compound
This compound serves as an excellent precursor for the synthesis of C₂-symmetric chiral diphosphine ligands, most notably 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The tosylate groups are effective leaving groups, facilitating their substitution with phosphine moieties. While the analogous ditriflate is also commonly used and well-documented, this section will focus on the synthetic route via the ditosylate.
Protocol 1: Synthesis of (R)-(+)-1,1'-Bi-2-naphthyl ditosylate
This protocol describes the preparation of the ditosylate from enantiomerically pure (R)-(+)-1,1'-bi-2-naphthol (BINOL).
Materials:
-
(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL)
-
Dry pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Dry dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel
Procedure:
-
In an oven-dried, 100-mL, single-necked flask equipped with a magnetic stirring bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Under a nitrogen atmosphere, add dry dichloromethane (60 mL) followed by dry pyridine (7.2 mL, 90 mmol).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add p-toluenesulfonyl chloride (13.3 g, 70 mmol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 16-18 hours).
-
Add hexane (60 mL) to the reaction mixture and filter it through a pad of silica gel (50 g) in a sintered glass funnel.
-
Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane (200 mL).
-
Concentrate the filtrate under reduced pressure to yield (R)-(+)-1,1'-Bi-2-naphthyl ditosylate as a solid.
Protocol 2: Synthesis of (R)-(+)-BINAP from (R)-(+)-1,1'-Bi-2-naphthyl ditosylate
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthyl ditosylate
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe)
-
Diphenylphosphine (Ph₂PH)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous dimethylformamide (DMF)
-
Methanol
Procedure:
-
Charge an oven-dried, 250-mL, single-necked flask with NiCl₂dppe (1.1 g, 2 mmol).
-
Purge the flask with nitrogen.
-
Add anhydrous DMF (40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.
-
Heat the solution to 100 °C for 30 minutes.
-
In a separate flask, dissolve (R)-(+)-1,1'-Bi-2-naphthyl ditosylate (11.9 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (80 mL).
-
Add the solution of the ditosylate and DABCO to the hot catalyst solution.
-
Add additional portions of diphenylphosphine (3 x 2.0 mL) at 1 hour, 3 hours, and 7 hours.
-
Maintain the reaction at 100 °C until the ditosylate is consumed (typically 2-3 days), monitored by TLC or HPLC.
-
Cool the dark brown solution to -15 to -20 °C using an ice/acetone bath and stir for 2 hours to crystallize the product.
-
Filter the solid product, wash with cold methanol (2 x 20 mL), and dry under vacuum to yield (R)-(+)-BINAP.
Application Note 2: Asymmetric Hydrogenation of Ketones using BINAP-Ruthenium Catalysts
BINAP ligands are paramount in forming highly efficient and enantioselective ruthenium catalysts for the hydrogenation of a wide range of substrates, including functionalized ketones.[3][4][5] These reactions are fundamental in producing chiral alcohols, which are key intermediates in the pharmaceutical industry.[6]
Performance Data
The following table summarizes the performance of BINAP-ruthenium catalysts in the asymmetric hydrogenation of various ketone substrates.
| Entry | Substrate | Catalyst | S/C Ratio | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | RuCl₂[(S)-tolbinap][(S,S)-dpen] | 2000:1 | >99 | 99 (R) | [6] |
| 2 | 2',4'-Dimethylacetophenone | RuCl₂[(S)-binap][(S,S)-dpen] | 2000:1 | >99 | 98 (R) | [6] |
| 3 | Methyl 3-oxobutanoate | RuBr₂[(R)-BINAP] | - | 96 | 97-98 (R) | [7] |
| 4 | Geraniol | Ru(OAc)₂[(S)-BINAP] | - | - | 96 (R) | [8] |
| 5 | 4-oxo-4-(4-methylphenyl)butanoic acid | [Ru(OAc)₂{(S)-BINAP}] | 50:1 | 92 | 56 (S) | [9] |
Protocol 3: Asymmetric Hydrogenation of Acetophenone
This protocol provides a general procedure for the asymmetric hydrogenation of acetophenone using a pre-formed BINAP/diamine-ruthenium catalyst.[6]
Materials:
-
RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous, degassed 2-propanol
-
Acetophenone
-
High-pressure autoclave with a glass liner
-
Hydrogen gas source
Procedure:
-
Inside a glovebox, charge a glass liner for the autoclave with the RuCl₂[(S)-tolbinap][(S,S)-dpen] precatalyst (e.g., for a 2000:1 substrate-to-catalyst ratio).
-
Add potassium tert-butoxide (2 molar equivalents relative to the catalyst).
-
Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
-
Add the acetophenone substrate to the liner.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen line.
-
Purge the reactor 3-5 times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 8 atm.
-
Begin vigorous stirring and maintain the reaction at 25-30 °C.
-
Monitor the reaction progress by analyzing aliquots (e.g., by GC or HPLC). The reaction is typically complete within 4-24 hours.
-
Once complete, carefully vent the reactor and quench the reaction with a suitable acidic solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by chromatography if necessary.
Application Note 3: Asymmetric Suzuki-Miyaura Cross-Coupling
BINAP and its derivatives are also effective ligands in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions. This methodology is powerful for the synthesis of axially chiral biaryl compounds, which are prevalent in natural products, pharmaceuticals, and chiral catalysts themselves.[10][11][12]
Performance Data
The following table presents results for the asymmetric Suzuki-Miyaura coupling to form chiral biaryls.
| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1-bromo-2-methoxynaphthalene | 1-naphthaleneboronic acid | (S)-BINAP | 96 | 74 | [13][14] |
| 2 | 1-iodo-2-methoxynaphthalene | 1-naphthaleneboronic acid | (S)-BINAP | 85 | 95 | [12] |
| 3 | 3-bromo-N,N-diisopropylpicolinamide | 2-methoxyphenylboronic acid | Chiral Monophosphine | 85 | 92 | [11] |
| 4 | 2-iodo-N-methyl-1-naphthamide | 2-methyl-1-naphthaleneboronic acid | (R)-sSPhos | 95 | 98 | [15] |
Protocol 4: Asymmetric Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of axially chiral binaphthalenes.[12][13][14]
Materials:
-
Palladium catalyst precursor (e.g., Pd(OAc)₂)
-
(S)-BINAP ligand
-
Aryl halide (e.g., 1-bromo-2-methoxynaphthalene)
-
Arylboronic acid (e.g., 1-naphthaleneboronic acid)
-
Base (e.g., K₃PO₄ or CsF)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the palladium precursor and the (S)-BINAP ligand in the anhydrous solvent. Stir at room temperature for 30 minutes to form the catalyst complex.
-
Add the aryl halide, arylboronic acid, and base to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched biaryl.
-
Determine the enantiomeric excess by chiral HPLC analysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion | Semantic Scholar [semanticscholar.org]
- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,1'-Bi-2-naphthyl ditosylate in the Synthesis of Chiral Porous Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1'-Bi-2-naphthyl ditosylate in the synthesis of chiral porous polymers (CPPs). While the direct polymerization of this compound is not yet extensively documented in peer-reviewed literature, this document outlines a robust, proposed synthetic strategy based on established polymerization methodologies for analogous monomers. The inherent chirality and rigid structure of the 1,1'-binaphthyl unit make its derivatives, including the ditosylate, highly promising precursors for creating porous materials with applications in enantioselective separations, asymmetric catalysis, and chiral sensing.
Introduction
Chiral porous polymers (CPPs) are a class of materials that combine the permanent porosity of porous organic polymers with the stereochemical properties of chiral molecules. The integration of chiral units, such as the axially chiral 1,1'-bi-2-naphthol (BINOL) scaffold, into a robust porous framework can create unique microenvironments for enantioselective molecular recognition.[1] this compound, a derivative of BINOL, serves as a valuable monomer in this context. The tosylate groups are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, enabling the formation of stable ether, thioether, or amine linkages within the polymer network. This approach allows for the synthesis of a variety of CPPs with tunable properties.
Synthesis of the Monomer: (S)-1,1'-Bi-2-naphthyl ditosylate
The first step involves the preparation of the ditosylate monomer from commercially available (S)-1,1'-bi-2-naphthol.
Experimental Protocol: Synthesis of (S)-1,1'-Bi-2-naphthyl ditosylate
Materials:
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add (S)-BINOL (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (3.0 eq) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (2.5 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the p-toluenesulfonyl chloride solution dropwise to the BINOL solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield (S)-1,1'-Bi-2-naphthyl ditosylate as a white solid.
Caption: Workflow for the synthesis of the (S)-1,1'-Bi-2-naphthyl ditosylate monomer.
Proposed Synthesis of Chiral Porous Polymer via Nucleophilic Aromatic Substitution
This section details a proposed protocol for the synthesis of a chiral porous poly(arylene ether) via a nucleophilic aromatic substitution reaction between (S)-1,1'-Bi-2-naphthyl ditosylate and a suitable comonomer. 1,3,5-Triphenoxybenzene is chosen here as a representative rigid, tripodal comonomer to promote the formation of a porous, cross-linked network.
Experimental Protocol: Synthesis of a Chiral Porous Polymer
Materials:
-
(S)-1,1'-Bi-2-naphthyl ditosylate
-
1,3,5-Trihydroxybenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask, add (S)-1,1'-Bi-2-naphthyl ditosylate (1.5 eq), 1,3,5-trihydroxybenzene (1.0 eq), and anhydrous potassium carbonate (6.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF and anhydrous toluene via syringe.
-
Equip the flask with a Dean-Stark trap and a condenser.
-
Heat the reaction mixture to reflux (approximately 120-130 °C) for 4 hours to azeotropically remove water.
-
After cooling to room temperature, remove the Dean-Stark trap and equip the flask with a standard condenser.
-
Heat the reaction mixture to 150 °C and stir under a nitrogen atmosphere for 48 hours. A solid precipitate should form.
-
Cool the mixture to room temperature and pour it into a large volume of deionized water.
-
Collect the solid product by vacuum filtration.
-
Wash the solid extensively with deionized water, methanol, and acetone to remove unreacted monomers, oligomers, and inorganic salts.
-
Purify the polymer by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours.
-
Dry the resulting chiral porous polymer in a vacuum oven at 80 °C overnight.
Caption: Proposed workflow for the synthesis of a chiral porous polymer.
Characterization and Properties
The resulting chiral porous polymer should be characterized by standard techniques for solid-state materials, including Fourier-transform infrared (FTIR) spectroscopy, solid-state ¹³C nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA). The porosity of the material is typically assessed by nitrogen physisorption measurements at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.
Quantitative Data of Representative BINOL-based Chiral Porous Polymers
As the direct polymerization of this compound is a proposed route, specific quantitative data is not available. However, the following table summarizes typical properties of chiral porous polymers derived from other functionalized BINOL monomers, synthesized via established methods such as Suzuki and Sonogashira coupling reactions. This data provides a benchmark for the expected properties of CPPs derived from the ditosylate monomer.
| Polymer Name | Monomers | Polymerization Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Enantioselectivity Application | Reference |
| CBPP-1 | (R)-BINOL derivative, 1,3,5-tris(4-phenylboronic acid)benzene | Suzuki Coupling | 450 | 0.28 | Fluorescence recognition of terpenes | [1] |
| CBPP-2 | (R)-BINOL derivative, 1,3,5-tris(4-ethynylphenyl)benzene | Sonogashira Coupling | 516 | 0.32 | Fluorescence recognition of 1-phenylethylamine | [1] |
| Ad-BINOL-OH-PAF1 | (R)-Adamantyl-BINOL derivative, boronic acid | Suzuki Coupling | 365.5 | N/A | Asymmetric ethylation of benzaldehyde | [2] |
| Ad-BINOL-OH-PAF2 | (R)-Adamantyl-BINOL derivative, alkyne | Sonogashira Coupling | 455 | N/A | Asymmetric ethylation of benzaldehyde | [2] |
Note: The data presented is for analogous BINOL-based polymers and serves as a representative example.
Potential Applications
Chiral porous polymers derived from this compound are expected to be valuable materials for a range of applications in chemical and pharmaceutical research, including:
-
Heterogeneous Asymmetric Catalysis: The chiral BINOL units within the polymer framework can be metalated to create solid-state catalysts for enantioselective reactions, offering advantages in catalyst recovery and reuse.
-
Enantioselective Separations: The chiral pores can be utilized for the chromatographic separation of racemic mixtures, a critical process in drug development.
-
Chiral Sensing: The interaction of enantiomers with the chiral polymer can induce a measurable optical response (e.g., fluorescence quenching), enabling the development of sensors for chiral molecules.[1]
Caption: Relationship between the monomer, the resulting polymer, and its applications.
Conclusion
This compound is a promising yet underexplored monomer for the synthesis of chiral porous polymers. The proposed synthetic route via nucleophilic aromatic substitution offers a versatile and accessible method for creating these advanced materials. The resulting polymers are anticipated to exhibit high surface areas and well-defined chiral microenvironments, making them highly attractive for applications in catalysis, separations, and sensing. Further research into this specific polymerization is encouraged to fully realize the potential of this monomer.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 1,1'-Bi-2-naphthyl ditosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1,1'-Bi-2-naphthyl ditosylate. This versatile substrate, derived from the readily available 1,1'-bi-2-naphthol (BINOL), serves as a valuable building block in the synthesis of complex organic molecules, including chiral ligands and pharmaceutical intermediates. The protocols outlined below cover the synthesis of the ditosylate starting material and its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Synthesis of this compound
The preparation of this compound from BINOL is a straightforward tosylation reaction. The following protocol is a general guideline and can be adapted based on the scale of the reaction.
Experimental Protocol:
Materials:
-
1,1'-Bi-2-naphthol (BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-bi-2-naphthol (1.0 equiv).
-
Dissolve the BINOL in anhydrous dichloromethane and anhydrous pyridine (used as both solvent and base).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 - 2.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes or ethyl acetate/hexanes) to afford this compound as a white solid.
Diagram of Synthesis Workflow:
Experimental Protocol for the Tosylation of 1,1'-Bi-2-naphthol (BINOL)
Application Note
The tosylation of 1,1'-Bi-2-naphthol (BINOL) is a fundamental transformation in organic synthesis, converting the hydroxyl groups into excellent leaving groups (tosylates) for subsequent nucleophilic substitution reactions. This procedure is critical for the synthesis of a wide range of important chiral ligands, catalysts, and advanced materials. For instance, the resulting 1,1'-bi-2-naphthyl di-p-toluenesulfonate is a key intermediate in the synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), a renowned privileged ligand in asymmetric catalysis. The protocol detailed below provides a reliable and efficient method for the ditosylation of BINOL, adaptable for both racemic and enantiomerically pure forms of the starting material. This procedure is intended for researchers and scientists in the fields of organic chemistry, materials science, and drug development.
Experimental Protocol
This protocol outlines the synthesis of 1,1'-bi-2-naphthyl di-p-toluenesulfonate from 1,1'-Bi-2-naphthol.
Materials
-
1,1'-Bi-2-naphthol (BINOL) (racemic or enantiomerically pure)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
-
Nitrogen or argon gas inlet
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1'-Bi-2-naphthol (1.0 eq.). Dissolve the BINOL in anhydrous dichloromethane (DCM).
-
Addition of Base: Add anhydrous pyridine (3.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (2.2 - 2.5 eq.) in anhydrous DCM to the cooled reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1,1'-bi-2-naphthyl di-p-toluenesulfonate as a white solid.
-
Data Presentation
The following table summarizes the quantitative data for the tosylation of 1,1'-Bi-2-naphthol.
| Parameter | Value |
| Reagents | |
| 1,1'-Bi-2-naphthol (BINOL) | 1.0 eq. |
| p-Toluenesulfonyl chloride (TsCl) | 2.2 - 2.5 eq. |
| Pyridine | 3.0 eq. |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 13 - 25 hours |
| Product | 1,1'-bi-2-naphthyl di-p-toluenesulfonate |
| Typical Yield | > 90% |
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,1'-Bi-2-naphthyl ditosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1'-Bi-2-naphthyl ditosylate (BINOL-ditosylate). This guide addresses common challenges to help optimize reaction yields and purity.
Troubleshooting Guide
This section addresses common issues that can lead to low yields, incomplete reactions, or the formation of impurities during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is essential.
-
Reagent and Solvent Quality:
-
Purity of 1,1'-Bi-2-naphthol (BINOL): The purity of the starting BINOL is critical. Impurities can compete for the tosylating agent and introduce side products that complicate purification. Ensure the use of high-purity BINOL.
-
Quality of p-Toluenesulfonyl Chloride (TsCl): Over time, TsCl can hydrolyze to p-toluenesulfonic acid. Use a fresh, high-quality batch of TsCl for optimal results.
-
Anhydrous Conditions: The presence of water can hydrolyze p-toluenesulfonyl chloride and the ditosylate product. Ensure all glassware is flame-dried and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Base Selection: The choice and purity of the base are crucial. Pyridine is commonly used as both a base and a solvent. Tertiary amines like triethylamine (TEA) in a non-coordinating solvent like dichloromethane (DCM) are also effective. Ensure the base is dry and free of impurities.
-
Stoichiometry: An insufficient amount of p-toluenesulfonyl chloride can lead to incomplete reaction and the formation of the mono-tosylated byproduct. Using a slight excess of TsCl (2.2-2.5 equivalents) can help drive the reaction to completion.
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions, followed by warming to room temperature.
-
-
Work-up and Purification:
-
Product Loss During Extraction: Ensure efficient extraction of the product from the reaction mixture. Multiple extractions with a suitable organic solvent are recommended.
-
Purification Issues: The product can be purified by recrystallization or column chromatography. Choosing the right solvent system is crucial to minimize product loss.
-
Question 2: I am observing a significant amount of the mono-tosylated product. How can I favor the formation of the ditosylate?
The formation of 1,1'-Bi-2-naphthyl mono-tosylate is a common issue, particularly with sterically hindered diols like BINOL.
-
Increase Equivalents of TsCl: Ensure at least 2.2 equivalents of p-toluenesulfonyl chloride are used to favor the di-substitution.
-
Reaction Time: A longer reaction time may be necessary to ensure the second tosylation occurs. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Base: A stronger, non-nucleophilic base might facilitate the deprotonation of the second hydroxyl group. However, care must be taken as strongly basic conditions can potentially lead to racemization of the BINOL backbone.[1]
-
Temperature: After the initial addition of TsCl at a low temperature, allowing the reaction to stir at room temperature or slightly elevated temperatures (e.g., 40 °C) can promote the second tosylation.
Question 3: My final product appears to be contaminated with a chlorine-containing impurity. What is the likely source and how can I avoid it?
The formation of the corresponding dichloride from the ditosylate is a known side reaction.[2]
-
Mechanism: When using a base like pyridine or triethylamine, the corresponding hydrochloride salt is formed (e.g., pyridinium hydrochloride). The chloride ion can then act as a nucleophile, displacing the tosylate group.
-
Avoidance Strategies:
-
Use of a Non-Chloride Base: Consider using a base that does not introduce chloride ions into the reaction mixture.
-
Control of Reaction Temperature: This side reaction is more likely to occur at higher temperatures. Maintaining a lower reaction temperature can minimize the formation of the dichloride.
-
Minimize Reaction Time: Once the formation of the ditosylate is complete (as monitored by TLC), proceed with the work-up to avoid prolonged exposure of the product to chloride ions.
-
Question 4: The purification of the final product by recrystallization is resulting in low recovery. What can I do?
-
Solvent Selection: The choice of solvent for recrystallization is critical. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Toluene and mixtures of hexane and ethyl acetate are commonly used.[3]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature to encourage the formation of well-defined crystals, which are typically purer. This can be followed by further cooling in an ice bath to maximize recovery.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to avoid losing a significant amount of product in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A detailed experimental protocol is provided in the "Experimental Protocols" section below. This procedure serves as a good starting point and can be optimized based on your specific requirements.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to clearly separate the starting BINOL, the mono-tosylated intermediate, and the final ditosylate product. The spots can be visualized under UV light.
Q3: What are the typical yields for this reaction?
Yields can vary depending on the specific conditions and the scale of the reaction. With an optimized procedure, yields of over 90% can be achieved.
Q4: Is it possible to synthesize the mono-tosylate selectively?
Yes, by carefully controlling the stoichiometry and using approximately one equivalent of p-toluenesulfonyl chloride, it is possible to favor the formation of the mono-tosylated product.[4]
Q5: Can this procedure be used for both (R)- and (S)-BINOL?
Yes, the procedure is applicable to both enantiomers of BINOL without affecting the stereochemistry at the chiral axis.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity 1,1'-Bi-2-naphthol (BINOL) | Impurities can lead to side reactions and lower yields. |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | Standard reagent for tosylation. |
| Equivalents of TsCl | 2.2 - 2.5 equivalents | To ensure complete di-tosylation and minimize mono-tosylate formation. |
| Base | Pyridine or Triethylamine (TEA) | To neutralize the HCl byproduct. |
| Solvent | Pyridine (if used as base) or Dichloromethane (DCM) | Anhydrous conditions are crucial. |
| Temperature | 0 °C to room temperature | Initial cooling to control exothermicity, followed by warming to ensure completion. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Work-up | Aqueous acid wash, followed by water and brine washes | To remove the base and its salt. |
| Purification | Recrystallization or Column Chromatography | To obtain a high-purity product. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from established procedures for the similar synthesis of 1,1'-Bi-2-naphthyl ditriflate.[5]
Materials:
-
1,1'-Bi-2-naphthol (BINOL) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Toluene, Hexane, Ethyl Acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,1'-Bi-2-naphthol (1.0 eq).
-
Add anhydrous dichloromethane and anhydrous pyridine (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or hexane/ethyl acetate) to yield this compound as a white solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yields in the synthesis of this compound.
References
Technical Support Center: Challenges in the Tosylation of BINOL
Welcome to the technical support center for the tosylation of 1,1'-bi-2-naphthol (BINOL). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of BINOL tosylates. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my BINOL tosylation reaction incomplete, even with excess tosyl chloride (TsCl)?
A1: Incomplete tosylation of BINOL is a common challenge, often attributed to the steric hindrance of the binaphthyl system. The two hydroxyl groups are in a sterically congested environment, which can make them less reactive than simpler alcohols. Several factors could be contributing to an incomplete reaction:
-
Insufficiently strong base: Weak bases like pyridine or triethylamine (TEA) may not fully deprotonate the phenolic hydroxyl groups of BINOL to form the more nucleophilic naphthoxide species.
-
Low reaction temperature: While lower temperatures are often used to prevent side reactions, they can also significantly slow down the rate of tosylation for sterically hindered alcohols like BINOL.
-
Short reaction time: The tosylation of BINOL may require longer reaction times compared to less hindered alcohols to proceed to completion.
Q2: I am observing a significant amount of a chlorinated byproduct in my reaction mixture. What is causing this?
A2: The formation of a chlorinated byproduct is a known side reaction in tosylations, particularly when using amine bases like pyridine or triethylamine.[1][2] The reaction of tosyl chloride with the amine base generates a hydrochloride salt (e.g., pyridinium hydrochloride). The chloride anion from this salt can then act as a nucleophile, displacing the tosylate group from the newly formed BINOL tosylate in an SN2 reaction. This is more likely to occur with activated substrates or at elevated temperatures.[1]
Q3: How can I selectively synthesize the monotosylated BINOL?
A3: Achieving selective monotosylation can be challenging as the reaction can readily proceed to the ditosylated product, or result in a mixture of starting material, monotosylate, and ditosylate. Key strategies for favoring monotosylation include:
-
Stoichiometric control: Carefully controlling the stoichiometry of the reagents is crucial. Using one equivalent or slightly less of tosyl chloride relative to BINOL is a common starting point.
-
Slow addition: Adding the tosyl chloride solution dropwise to the reaction mixture can help to maintain a low concentration of the tosylating agent, favoring reaction at one site.
-
Protecting group strategy: One hydroxyl group can be protected with a bulky protecting group to ensure only the other is tosylated, followed by deprotection.[3]
Q4: The purification of my BINOL tosylate is proving difficult. What are the best methods?
A4: The separation of unreacted BINOL, monotosylated BINOL, and ditosylated BINOL can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method for purification.[4][5] A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help to resolve these compounds. Careful monitoring by Thin Layer Chromatography (TLC) is essential to identify the fractions containing the desired product. Recrystallization can also be an effective purification technique if the product is a solid and a suitable solvent system can be found.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the tosylation of BINOL.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base. 2. Steric hindrance of BINOL. 3. Low reaction temperature. 4. Deactivated tosyl chloride (hydrolyzed). | 1. Use a stronger base: Consider using sodium hydride (NaH) in an aprotic solvent like THF or DMF to generate the more reactive alkoxide. 2. Increase reaction temperature: Gradually increase the reaction temperature, monitoring for the formation of byproducts by TLC. For pyridine or TEA, refluxing in a suitable solvent might be necessary. Microwave irradiation has also been reported to accelerate tosylation reactions.[6] 3. Use a more reactive sulfonylating agent: Consider using mesyl chloride (MsCl) or triflic anhydride (Tf2O), which are more reactive than TsCl and may be more effective for hindered alcohols.[7] 4. Use fresh or purified TsCl: Ensure the tosyl chloride is of high purity and has been stored under anhydrous conditions. |
| Formation of Chlorinated Byproduct | 1. Nucleophilic attack by chloride ions from the hydrochloride salt of the amine base.[1] 2. Elevated reaction temperatures. | 1. Use a non-nucleophilic base: Employ a non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). 2. Use an alternative tosylation protocol: A method using potassium carbonate in the solid state has been reported to be effective and avoids the formation of hydrochloride salts.[8] 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the S_N_2 displacement by chloride. |
| Mixture of Mono- and Ditosylated Products | 1. Difficulty in controlling the stoichiometry. 2. Similar reactivity of the two hydroxyl groups. | 1. For monotosylation: Use 0.9-1.0 equivalent of TsCl and add it slowly to the BINOL solution. Monitor the reaction closely by TLC and stop it once the starting material is consumed or the desired product is maximized. 2. For ditosylation: Use a larger excess of TsCl (e.g., 2.2-2.5 equivalents) and a stronger base to drive the reaction to completion. Longer reaction times and higher temperatures may also be necessary. |
| Difficult Purification | 1. Similar polarity of BINOL, monotosylate, and ditosylate.[9] | 1. Optimize column chromatography: Use a long column with a shallow solvent gradient. Test different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) to achieve better separation on TLC before attempting column chromatography. 2. Recrystallization: If the desired product is a solid, attempt recrystallization from various solvents or solvent mixtures to obtain pure material. |
Experimental Protocols
Protocol 1: Synthesis of (S)-2,2'-Bis(tosyloxy)-1,1'-binaphthyl (Ditosylation)
This protocol is a general guideline and may require optimization.
Materials:
-
(S)-BINOL
-
Tosyl Chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-BINOL (1.0 eq).
-
Dissolve the BINOL in anhydrous pyridine (used as both solvent and base).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tosyl chloride (2.2 - 2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The ditosylated product should have a higher Rf than the monotosylated product and starting BINOL.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl to neutralize the excess pyridine.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) to afford the pure ditosylated product.
Protocol 2: Synthesis of (S)-2'-Tosyloxy-1,1'-binaphthyl-2-ol (Monotosylation)
This protocol aims for selective monotosylation and will likely result in a mixture of products requiring careful purification.
Materials:
-
(S)-BINOL
-
Tosyl Chloride (TsCl)
-
Triethylamine (TEA, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-BINOL (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add anhydrous triethylamine (1.1 eq).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve tosyl chloride (1.0 eq) in a small amount of anhydrous dichloromethane.
-
Add the tosyl chloride solution dropwise to the BINOL solution over a period of 1-2 hours using a syringe pump, while maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress closely by TLC every 30-60 minutes. The goal is to maximize the formation of the monotosylated product while minimizing the formation of the ditosylated product.
-
Once the desired conversion is achieved (this may be when some starting material still remains), quench the reaction by adding cold water.
-
Separate the organic layer and wash it with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Carefully purify the crude product by column chromatography on silica gel, using a shallow solvent gradient to separate the unreacted BINOL, the desired monotosylated product, and the ditosylated byproduct.
Visualizations
Caption: General experimental workflow for the tosylation of BINOL.
Caption: Troubleshooting logic for common issues in BINOL tosylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rsc.org [rsc.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. rsc.org [rsc.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. nbinno.com [nbinno.com]
- 9. Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,1'-Bi-2-naphthyl ditosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1'-Bi-2-naphthyl ditosylate.
Troubleshooting Guide
Problem 1: Low yield of the desired this compound and presence of significant side products.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Explanation |
| Incomplete Reaction | - Increase reaction time. - Increase the equivalents of tosyl chloride (e.g., from 2.2 to 2.5 or 3.0 equivalents). - Ensure the reaction is conducted under anhydrous conditions. | The primary side product is often the mono-tosylated 1,1'-Bi-2-naphthol. Driving the reaction to completion by extending the time or using a larger excess of the tosylating agent can favor the formation of the ditosylated product. |
| Suboptimal Reaction Temperature | - For reactions at 0°C, ensure the temperature is maintained throughout the addition of tosyl chloride. - If the reaction is sluggish at 0°C, consider allowing it to slowly warm to room temperature after the addition of tosyl chloride. | Low temperatures are often used to control the exothermic reaction between tosyl chloride and the base/alcohol. However, if the temperature is too low, the reaction rate may be significantly reduced, leading to incomplete conversion. |
| Base Inefficiency | - Use a high-quality, anhydrous base (e.g., pyridine, triethylamine). - Ensure at least 3.0 equivalents of the base are used. | The base is crucial for neutralizing the HCl generated during the reaction. If the base is wet or not present in sufficient excess, the reaction may stall. |
| Impure Starting Material (1,1'-Bi-2-naphthol) | - Recrystallize the starting 1,1'-Bi-2-naphthol before use. | Impurities in the starting material can interfere with the reaction and lead to the formation of undesired side products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most common side product is the mono-tosylated 1,1'-Bi-2-naphthol . This occurs when only one of the two hydroxyl groups of the starting material, 1,1'-Bi-2-naphthol (BINOL), reacts with tosyl chloride. In some cases, unreacted BINOL may also be present in the final product mixture. Another potential, though less common, side product for tosylation reactions is the corresponding chloride, which can arise from the reaction of the tosylate with chloride ions.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method to monitor the reaction. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material (BINOL), the mono-tosylated intermediate, and the final ditosylated product. The ditosylated product will be the least polar and will have the highest Rf value, while the starting BINOL will be the most polar with the lowest Rf value. The mono-tosylated product will have an intermediate Rf.
Q3: My reaction seems to have stalled, and I still see a significant amount of the mono-tosylated product. What should I do?
If the reaction has not gone to completion after a reasonable amount of time, you can try the following:
-
Add more tosyl chloride: A small additional portion of tosyl chloride (e.g., 0.2-0.5 equivalents) can be added to the reaction mixture.
-
Increase the temperature: If the reaction is being conducted at a low temperature (e.g., 0°C), allowing it to warm to room temperature may increase the reaction rate.
-
Add more base: In some cases, the base may be consumed or deactivated. Adding more anhydrous base can help to drive the reaction forward.
Q4: What is the best way to purify the final this compound product?
Purification can typically be achieved through recrystallization or column chromatography .
-
Recrystallization: A suitable solvent system for recrystallization is often a mixture of dichloromethane and hexanes or ethyl acetate and hexanes. The crude product is dissolved in a minimum amount of the more polar solvent, and the less polar solvent is added until the solution becomes turbid. Cooling the mixture will then induce crystallization of the pure product.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective at separating the ditosylated product from the mono-tosylated intermediate and any unreacted starting material.
Experimental Protocol: Synthesis of (R)-1,1'-Bi-2-naphthyl ditosylate
This protocol is adapted from a similar procedure for the synthesis of (R)-BINOL-ditriflate and is a representative method.[1]
Materials:
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-BINOL (1.0 eq).
-
Add anhydrous dichloromethane followed by anhydrous pyridine (3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of tosyl chloride (2.2 - 2.5 eq) in anhydrous dichloromethane to the reaction mixture over a period of 15-30 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yields in ditosylate synthesis.
References
Technical Support Center: Purification of 1,1'-Bi-2-naphthyl ditosylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1'-Bi-2-naphthyl ditosylate (ditosylate) from monotosylated 1,1'-Bi-2-naphthol (monotosylate) and unreacted 1,1'-Bi-2-naphthol (BINOL).
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Problem 1: Poor separation of ditosylate, monotosylate, and BINOL on Thin Layer Chromatography (TLC).
-
Possible Cause: The solvent system used for TLC development has inappropriate polarity.
-
Recommended Solution:
-
The three compounds have distinct polarities: BINOL is the most polar, the monotosylate is of intermediate polarity, and the ditosylate is the least polar.
-
Start with a low-polarity eluent system, such as 9:1 hexane:ethyl acetate. This should result in the ditosylate having the highest Rf value, followed by the monotosylate, and then BINOL with the lowest Rf value.
-
If the spots are too close together, adjust the solvent polarity. To increase the separation between the less polar ditosylate and monotosylate, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). To better separate the more polar monotosylate and BINOL, a slight increase in polarity may be necessary (e.g., decrease the proportion of hexane).
-
Experiment with different solvent systems. A mixture of hexane and dichloromethane or toluene and ethyl acetate can also be effective.
-
Problem 2: Co-elution of ditosylate and monotosylate during column chromatography.
-
Possible Cause 1: The chosen solvent system is too polar, causing the compounds to travel down the column too quickly and without adequate separation.
-
Recommended Solution 1:
-
Based on TLC analysis, select a solvent system where the Rf of the desired ditosylate is around 0.3-0.4.
-
Employ a gradient elution. Start with a very low polarity mobile phase (e.g., 100% hexane or 98:2 hexane:ethyl acetate) to first elute the least polar ditosylate. Gradually increase the polarity (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to subsequently elute the monotosylate and then the unreacted BINOL.
-
-
Possible Cause 2: The column is overloaded with the crude reaction mixture.
-
Recommended Solution 2:
-
Use an appropriate amount of silica gel, typically 50-100 times the weight of the crude mixture.
-
Ensure the sample is loaded onto the column in a minimal amount of solvent and as a narrow band.
-
-
Possible Cause 3: The column was not packed properly, leading to channeling.
-
Recommended Solution 3:
-
Pack the column carefully to ensure a uniform and compact stationary phase. A slurry packing method is often preferred.
-
Problem 3: The desired ditosylate product "oils out" during recrystallization.
-
Possible Cause 1: The cooling process is too rapid.
-
Recommended Solution 1:
-
Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of well-defined crystals.
-
-
Possible Cause 2: The chosen recrystallization solvent is not ideal.
-
Recommended Solution 2:
-
The ideal recrystallization solvent should dissolve the ditosylate well at high temperatures but poorly at low temperatures, while the monotosylate and BINOL impurities remain in solution.
-
Experiment with a two-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) at room temperature, and then slowly add a poor solvent (like hexane or pentane) until the solution becomes slightly cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Problem 4: Low recovery of the purified ditosylate.
-
Possible Cause 1: The tosylation reaction did not go to completion, resulting in a low yield of the desired ditosylate.
-
Recommended Solution 1:
-
Monitor the reaction progress using TLC to ensure the complete consumption of the starting BINOL and monotosylate intermediate.
-
-
Possible Cause 2: Loss of product during purification steps.
-
Recommended Solution 2:
-
During column chromatography, carefully monitor the fractions by TLC to avoid discarding fractions containing the product.
-
During recrystallization, use a minimal amount of hot solvent to dissolve the product to ensure maximum recovery upon cooling. Avoid excessive washing of the crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography purification of this compound?
A1: A good starting point for the column chromatography of this compound on silica gel is a low-polarity mixture of hexane and ethyl acetate, such as a 95:5 or 90:10 ratio. Given the polarity difference between the ditosylate, monotosylate, and unreacted BINOL, a gradient elution is highly recommended. You can start with 100% hexane and gradually increase the proportion of ethyl acetate to elute the compounds in order of increasing polarity.
Q2: How can I effectively monitor the separation of the ditosylate, monotosylate, and BINOL?
A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the separation. Use a suitable solvent system (e.g., 8:2 hexane:ethyl acetate) and visualize the spots under a UV lamp. The ditosylate will have the highest Rf value, the monotosylate will have an intermediate Rf, and BINOL will have the lowest Rf. By analyzing the TLC of the collected fractions from column chromatography, you can identify which fractions contain the pure ditosylate.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: A single solvent that dissolves the ditosylate well when hot but poorly when cold is ideal. Toluene has been used for the recrystallization of BINOL and may be a good starting point. Alternatively, a two-solvent system can be very effective. Common combinations include a good solvent like dichloromethane or ethyl acetate paired with a poor solvent such as hexane or pentane. The goal is to find a system where the ditosylate crystallizes out upon cooling, while the more polar monotosylated impurity and unreacted BINOL remain in the mother liquor.
Q4: My purified ditosylate is still contaminated with the monotosylate. What is the best way to remove this impurity?
A4: If a small amount of the monotosylate remains after column chromatography, a careful recrystallization is often the best approach. Since the monotosylate is more polar than the ditosylate, it should have a slightly different solubility profile. Experiment with different solvent systems to find one that selectively crystallizes the ditosylate. If recrystallization is unsuccessful, a second round of column chromatography with a very shallow solvent gradient may be necessary.
Data Presentation
Table 1: Expected TLC Rf Values and Elution Order
| Compound | Structure | Polarity | Expected Rf Value (8:2 Hexane:EtOAc) | Elution Order (Column Chromatography) |
| This compound | Ditosylated BINOL | Least Polar | High | 1st |
| Monotosylated BINOL | Monotosylated BINOL | Intermediate | Medium | 2nd |
| 1,1'-Bi-2-naphthol (BINOL) | BINOL | Most Polar | Low | 3rd |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and experimental conditions.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude reaction mixture by TLC using various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation.
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and even surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will sequentially elute the ditosylate, monotosylate, and BINOL.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure ditosylate.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Allow the crystals to air dry or dry them in a vacuum oven to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
Technical Support Center: Tosylation of 1,1'-Bi-2-naphthol (BINOL)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the tosylation of 1,1'-Bi-2-naphthol (BINOL), with a focus on alternative reagents to the conventional tosyl chloride. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the tosylation of BINOL?
A1: The primary challenges in the tosylation of 1,1'-Bi-2-naphthol (BINOL) include achieving selective mono-tosylation versus di-tosylation, managing the reactivity of the tosylating agent, and dealing with the steric hindrance of the BINOL structure. Incomplete reactions, leading to mixtures of starting material, mono-tosylate, and di-tosylate, can complicate purification. Furthermore, traditional methods using tosyl chloride (TsCl) in pyridine can lead to the formation of chlorinated byproducts.[1]
Q2: Why should I consider alternative reagents to tosyl chloride (TsCl) for BINOL tosylation?
A2: Alternative reagents can offer several advantages over the conventional TsCl/pyridine method. Reagents like p-toluenesulfonic anhydride (Ts₂O) are considered "softer" electrophiles and avoid the in-situ generation of HCl, which can lead to side reactions such as the formation of chlorides.[2] Catalytic methods, employing reagents like silver(I) oxide (Ag₂O) or dibutyltin oxide (Bu₂SnO), can provide high selectivity for mono-tosylation, which is often difficult to achieve with standard methods.[3][4] These alternatives can also lead to milder reaction conditions and easier workup procedures.
Q3: Can I achieve selective mono-tosylation of BINOL?
A3: Yes, selective mono-tosylation of symmetrical diols like BINOL is achievable. Methods employing a stoichiometric amount of p-toluenesulfonyl chloride in the presence of silver(I) oxide (Ag₂O) and a catalytic amount of potassium iodide (KI) have been shown to be highly selective for the formation of mono-tosylates under neutral conditions.[3][5][6] Another effective method involves the use of a catalytic amount of dibutyltin oxide (Bu₂SnO) with TsCl and a base like triethylamine.[3][4]
Q4: What are common side reactions during BINOL tosylation and how can they be minimized?
A4: A common side reaction, particularly when using tosyl chloride, is the formation of the corresponding chloride byproduct. This occurs when the chloride ion, generated from TsCl, acts as a nucleophile and displaces the tosylate group.[1] This can be minimized by using an alternative tosylating agent like p-toluenesulfonic anhydride (Ts₂O), which does not produce chloride ions.[2] Another potential side reaction is elimination, especially with sterically hindered alcohols at higher temperatures; using a less hindered base and lower temperatures can mitigate this. Over-reaction to form the di-tosylate is also common when mono-tosylation is desired and can be controlled by using stoichiometric amounts of the tosylating agent and selective catalytic methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Low Yield | 1. Insufficient reactivity of the tosylating agent. 2. Steric hindrance of the BINOL substrate.[7] 3. Deactivation of the catalyst (if applicable). 4. Poor quality or moisture in reagents/solvents. | 1. Switch to a more reactive tosylating agent (e.g., mesyl chloride for highly hindered alcohols).[7] 2. Increase reaction temperature or time, or consider using microwave irradiation.[7] 3. For catalytic reactions, ensure the catalyst is fresh and the reaction is run under inert conditions. 4. Use freshly distilled solvents and high-purity reagents. |
| Formation of Di-tosylated Product Instead of Mono-tosylated | 1. Excess of tosylating agent. 2. Non-selective reaction conditions. | 1. Use a 1:1 stoichiometry of BINOL to the tosylating agent. 2. Employ a selective mono-tosylation protocol, such as the Ag₂O/KI[3][6] or Bu₂SnO[3][4] catalytic methods. |
| Formation of Chlorinated Byproduct | Use of tosyl chloride (TsCl) which generates chloride ions.[1] | 1. Use p-toluenesulfonic anhydride (Ts₂O) as the tosylating agent.[2] 2. If using TsCl, minimize reaction time and temperature. |
| Difficult Purification | Mixture of starting material, mono- and di-tosylated products. | 1. Optimize the reaction for higher selectivity to simplify the product mixture. 2. Use column chromatography with a carefully selected eluent system for separation. Step-gradient elution may be effective. |
| Reaction Stalls | Reversible reaction or product inhibition. | 1. Use a larger excess of the tosylating reagent if di-tosylation is the goal. 2. If possible, remove byproducts as the reaction proceeds. |
Data Presentation: Comparison of Tosylating Reagents for Diols
| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Selectivity for Mono-tosylation |
| Tosyl Chloride (TsCl) / Pyridine | Pyridine as solvent and base, 0°C to reflux. | Readily available and inexpensive. | Can lead to chlorinated byproducts[1]; pyridine can be difficult to remove. | Generally low, often requires a large excess of the diol. |
| p-Toluenesulfonic Anhydride (Ts₂O) | Aprotic solvent (e.g., CH₂Cl₂), with a non-nucleophilic base (e.g., triethylamine, DIPEA). | Avoids formation of HCl and subsequent chlorinated byproducts[2]; often milder conditions. | More expensive than TsCl. | Moderate, depends on stoichiometry and reaction conditions. |
| TsCl / Ag₂O / KI (catalytic) | Aprotic solvent (e.g., CH₂Cl₂), room temperature. | High selectivity for mono-tosylation under neutral conditions.[3][6] | Requires stoichiometric silver(I) oxide, which can be costly. | High.[3][6] |
| TsCl / Bu₂SnO (catalytic) | Aprotic solvent (e.g., CH₂Cl₂), with a base (e.g., triethylamine), room temperature. | Catalytic amount of Bu₂SnO is effective[3][4]; high regioselectivity for primary alcohols in polyols. | Tin catalyst may require removal from the final product. | High, particularly for α-chelatable primary alcohols.[3] |
Experimental Protocols
Protocol 1: Di-tosylation of BINOL using p-Toluenesulfonyl Chloride
Objective: To synthesize 2,2'-bis(tosyloxy)-1,1'-binaphthyl.
Materials:
-
1,1'-Bi-2-naphthol (BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve BINOL (1.0 eq.) in pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold 1 M HCl and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Selective Mono-tosylation of BINOL using Silver(I) Oxide
Objective: To selectively synthesize 2-hydroxy-2'-(tosyloxy)-1,1'-binaphthyl.
Materials:
-
1,1'-Bi-2-naphthol (BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Silver(I) oxide (Ag₂O)
-
Potassium iodide (KI)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
To a stirred solution of BINOL (1.0 eq.) in DCM or MeCN, add silver(I) oxide (1.0 eq.) and a catalytic amount of potassium iodide (0.1 eq.).
-
Add p-toluenesulfonyl chloride (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the mono-tosylate from any unreacted BINOL and di-tosylate.
Protocol 3: Catalytic Mono-tosylation of BINOL using Dibutyltin Oxide
Objective: To selectively synthesize 2-hydroxy-2'-(tosyloxy)-1,1'-binaphthyl.
Materials:
-
1,1'-Bi-2-naphthol (BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dibutyltin oxide (Bu₂SnO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
In a round-bottom flask, suspend BINOL (1.0 eq.) and dibutyltin oxide (0.02-0.1 eq.) in DCM.
-
Heat the mixture to reflux for about 1 hour with a Dean-Stark trap to remove water, then cool to room temperature.
-
Add triethylamine or DIPEA (1.1 eq.).
-
Add a solution of p-toluenesulfonyl chloride (1.0 eq.) in DCM dropwise to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: General workflow for the tosylation of BINOL using various reagents.
Caption: A logical flow diagram for troubleshooting common issues in BINOL tosylation.
References
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p-Toluenesulfonic anhydride - Enamine [enamine.net]
- 3. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]
- 4. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,1'-Bi-2-naphthyl ditosylate
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 1,1'-Bi-2-naphthyl ditosylate (BINOL-ditosylate). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common bases used in the reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the impact of the base.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote side reactions. |
| Moisture Contamination: Presence of water in the reaction can hydrolyze tosyl chloride and the desired ditosylate product. | Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | |
| Poor Quality Reagents: Impurities in 1,1'-Bi-2-naphthol (BINOL), tosyl chloride, or the base can interfere with the reaction. | Use high-purity reagents. Purify BINOL by recrystallization if necessary. Ensure the tosyl chloride is fresh and has not been hydrolyzed. | |
| Ineffective Base: The chosen base may not be sufficiently strong or may be sterically hindered, leading to incomplete deprotonation of BINOL. | Consider using a different base (see comparative table below). Ensure the correct stoichiometry of the base is used. | |
| Formation of Side Products | Over-tosylation or Side Reactions: Reaction temperature may be too high, or the reaction time may be excessively long. | Maintain the recommended reaction temperature (often starting at 0°C and slowly warming to room temperature). Monitor the reaction closely by TLC to avoid prolonged reaction times after completion. |
| Reaction with Base: Some tertiary amine bases can react with tosyl chloride, especially at elevated temperatures. | Use a non-nucleophilic base or a sterically hindered base. Pyridine is often used as it can also act as a nucleophilic catalyst without leading to significant side products. | |
| Difficult Product Purification | Presence of Unreacted Starting Materials: Incomplete reaction. | Optimize reaction conditions to drive the reaction to completion. Use column chromatography with an appropriate solvent system to separate the product from unreacted BINOL and tosyl chloride. |
| Contamination with Base Hydrochloride Salt: The salt of the amine base and HCl (a byproduct) can sometimes co-precipitate with the product. | During the work-up, wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) to remove the amine base and its salt, followed by a wash with saturated sodium bicarbonate solution and brine. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the formation of this compound?
A1: The base serves two main purposes. Firstly, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the hydroxyl groups of BINOL and tosyl chloride. Secondly, some bases, like pyridine, can also function as nucleophilic catalysts. Pyridine can react with tosyl chloride to form a highly reactive N-tosylpyridinium salt, which is then more readily attacked by the hydroxyl groups of BINOL.[1]
Q2: Which base is better for this reaction: pyridine or triethylamine?
A2: Both pyridine and triethylamine are commonly used bases for tosylation reactions. Pyridine is often favored because it can act as a nucleophilic catalyst, potentially increasing the reaction rate.[1] Triethylamine is a stronger, non-nucleophilic base that is also effective at scavenging HCl. The choice of base can depend on the specific reaction conditions and the desired outcome. For a summary of their properties, please refer to the data presentation table below.
Q3: My reaction is complete according to TLC, but I'm getting a low isolated yield. What are the likely causes?
A3: Low isolated yield despite complete conversion can be due to several factors during the work-up and purification stages. Product loss can occur during aqueous washes if the product has some water solubility. Adsorption of the product onto the stationary phase during column chromatography can also be a significant issue. Ensure efficient extraction with an appropriate solvent and consider using a less polar solvent system for chromatography if the product is strongly retained. Careful handling and transfer of the product at each step are also crucial to minimize mechanical losses.
Q4: Can I use an inorganic base like sodium hydroxide or potassium carbonate?
A4: While inorganic bases can neutralize HCl, they are generally not recommended for this reaction in common organic solvents like dichloromethane or toluene due to their poor solubility. The use of a soluble organic base ensures a homogeneous reaction mixture and more efficient acid scavenging.
Data Presentation
The following table summarizes the properties and typical reaction conditions for commonly used bases in the synthesis of this compound. Please note that optimal conditions may vary, and the provided data is for comparative purposes.
| Base | pKa of Conjugate Acid | Typical Molar Equivalents | Role in Reaction | Advantages | Potential Disadvantages |
| Pyridine | 5.25 | 2.5 - 3.0 | Acid Scavenger & Nucleophilic Catalyst | - Catalyzes the reaction. - Forms a water-soluble hydrochloride salt, aiding in purification.[1] | - Can be difficult to remove completely due to its high boiling point. - Unpleasant odor. |
| Triethylamine (TEA) | 10.75 | 2.5 - 3.0 | Acid Scavenger | - Stronger base than pyridine. - Generally less reactive towards tosyl chloride. | - Can be more sterically hindered. - Does not act as a nucleophilic catalyst. |
| N,N-Diisopropylethylamine (DIPEA) | 11.4 | 2.5 - 3.0 | Acid Scavenger | - Sterically hindered, making it non-nucleophilic. - Strong base. | - Higher cost compared to pyridine and TEA. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using pyridine and triethylamine as the base.
Protocol 1: Synthesis using Pyridine
This protocol is adapted from established procedures for the tosylation of diols.
Materials:
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 - 2.5 eq)
-
Anhydrous Pyridine (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1,1'-Bi-2-naphthol.
-
Dissolve the BINOL in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous dichloromethane.
-
Add the tosyl chloride solution dropwise to the BINOL solution at 0°C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Synthesis using Triethylamine
This protocol provides an alternative to using pyridine.
Materials:
-
(R)- or (S)-1,1'-Bi-2-naphthol (BINOL) (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (2.2 - 2.5 eq)
-
Anhydrous Triethylamine (TEA) (2.5 - 3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add 1,1'-Bi-2-naphthol.
-
Dissolve the BINOL in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous triethylamine to the stirred solution.
-
Add solid p-toluenesulfonyl chloride portion-wise to the reaction mixture at 0°C, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2x) to remove excess triethylamine and triethylammonium chloride.
-
Wash the organic layer with saturated NaHCO₃ solution (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of factors affecting the synthesis of this compound.
References
Technical Support Center: Purification of 1,1'-Bi-2-naphthyl Ditosylate
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 1,1'-Bi-2-naphthyl ditosylate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The most common stationary phase for the purification of 1,1'-Bi-2-naphthyl derivatives is silica gel.[1][2][3][4] Standard silica gel (60 Å, 230-400 mesh) is a suitable choice for flash chromatography.[3]
Q2: Which mobile phase (eluent) system is best for separating this compound?
A2: While specific conditions for the ditosylate are not widely published, a good starting point is a non-polar solvent system, gradually increasing in polarity. Based on protocols for similar, less polar BINOL derivatives, a gradient of ethyl acetate in hexanes is recommended.[1] You can start with a low percentage of ethyl acetate (e.g., 0-5%) and incrementally increase the concentration.[1] Dichloromethane can also be used as a component of the mobile phase.
Q3: How can I monitor the progress of the separation?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring the separation.[5] Use the same stationary phase (silica gel plates) and a similar, or slightly more polar, solvent system as your column to visualize the separation of the desired product from impurities. The spots can be visualized under UV light.
Q4: What are the expected Rf values for this compound and potential impurities?
A4: The Rf value will depend on the exact solvent system. However, this compound is expected to be less polar than the starting material, 1,1'-Bi-2-naphthol (BINOL). Therefore, the ditosylate should have a higher Rf value than BINOL in the same eluent. For comparison, in a 1:4 ethyl acetate/cyclohexane system, BINOL has an Rf of 0.39.[6] You should aim for an Rf of around 0.2-0.3 for the desired compound in your chosen TLC solvent system for good separation on the column.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (low Rf) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent system. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| Compound runs with the solvent front (high Rf) | The mobile phase is too polar. | Decrease the polarity of the eluent system. Start with a lower percentage of the polar solvent (e.g., ethyl acetate in hexanes). |
| Poor separation of the desired product from impurities | 1. Inappropriate solvent system. 2. Column was overloaded with the sample. 3. Column was not packed properly, leading to channeling. | 1. Optimize the solvent system using TLC to achieve better separation between the spots. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary. 2. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). 3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally recommended.[2] |
| Streaking or tailing of the compound on the column/TLC | 1. The compound may be slightly acidic or basic and interacting strongly with the silica gel. 2. The sample was not fully dissolved when loaded. 3. The compound is degrading on the silica gel. | 1. Add a small amount of a modifier to the eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape. 2. Ensure the crude sample is fully dissolved in a minimum amount of solvent before loading it onto the column. 3. If degradation is suspected, consider using a different stationary phase like neutral alumina or deactivating the silica gel. |
| Product fractions are contaminated with a greasy substance | Leaching of grease from stopcocks or joints. | Use Teflon stopcocks and ensure all ground glass joints are properly sealed without excess grease. |
| Crystallization of the product in the column or tubing | The eluent is not a good solvent for the purified compound at the collected concentration. | Switch to a solvent system in which the compound has better solubility, or collect smaller fractions and combine them later. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol that should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of material to be purified.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the silica gel to settle without air bubbles.
-
Once packed, add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions in test tubes or flasks.
-
Start with a low polarity mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity as needed (gradient elution).
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC analysis.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Experimental Workflow
Caption: Workflow for the purification of this compound via column chromatography.
References
Validation & Comparative
Characterization of 1,1'-Bi-2-naphthyl ditosylate: A Comparative Guide to NMR and HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to characterize 1,1'-Bi-2-naphthyl ditosylate, a derivative of the versatile chiral ligand 1,1'-bi-2-naphthol (BINOL). A detailed comparison with its parent compound and similar derivatives is presented, supported by experimental data and standardized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This information is crucial for researchers engaged in asymmetric synthesis, catalysis, and drug development, where precise structural elucidation and purity assessment are paramount.
Performance Comparison: Spectroscopic and Chromatographic Data
The following tables summarize the key analytical data for this compound and its analogues. Due to the limited availability of specific NMR data for the ditosylate, data for the structurally similar 1,1'-Bi-2-naphthyl ditriflate is provided as a close comparison.
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1,1'-Bi-2-naphthyl ditriflate | 8.15 | d | 9.1 | Ar-H |
| 8.02 | d | 8.2 | Ar-H | |
| 7.63 | d | 9.1 | Ar-H | |
| 7.59 | ddd | 1.0, 7.0, 8.1 | Ar-H | |
| 7.42 | ddd | 1.1, 6.8, 8.2 | Ar-H | |
| 7.27 | d | 8.5 | Ar-H | |
| 1,1'-Bi-2-naphthol (BINOL) | 7.95 | d | 9.0 | Ar-H |
| 7.89 | d | 8.1 | Ar-H | |
| 7.40 | d | 9.0 | Ar-H | |
| 7.35-7.25 | m | - | Ar-H | |
| 7.22-7.15 | m | - | Ar-H | |
| 5.05 | s | - | OH |
Note: The tosyl group in this compound would introduce additional signals in the aromatic region (typically around 7.8 and 7.3 ppm) and a singlet for the methyl protons around 2.4 ppm.
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) |
| 1,1'-Bi-2-naphthyl ditriflate [1] | 145.5, 133.2, 132.5, 132.1, 128.5, 128.1, 127.4, 126.8, 123.6, 119.4, 118.3 |
| 1,1'-Bi-2-naphthol (BINOL) | 152.7, 133.5, 131.5, 129.5, 128.2, 127.9, 126.5, 125.7, 124.3, 117.8, 113.8 |
Note: The tosyl group in this compound would introduce characteristic signals for the tolyl carbons and the methyl carbon (around 21 ppm).
Table 3: Comparative Chiral HPLC Performance
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Binaphthyl Derivatives | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | n-Hexane/Isopropanol (IPA) gradient | 0.5 - 1.0 | 254 |
| 1,1'-Bi-2-naphthol (BINOL) | Chiralcel® OD-H | n-Hexane/IPA (90:10) | 1.0 | 254 |
| Alternative Ligands | Pirkle-type (e.g., Whelk-O® 1) | Varies (often requires derivatization) | 0.5 - 1.5 | 254 |
Experimental Protocols
Detailed methodologies for the characterization of this compound and related compounds are provided below.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be required.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
The number of scans can be adjusted based on the sample concentration (typically 16-64 scans).
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
A larger number of scans is usually required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Chiral HPLC Protocol
1. Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in the initial mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as Chiralcel® OD-H or Chiralpak® AD-H, is often a good starting point for the separation of binaphthyl derivatives.
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.
-
Column Temperature: The separation is typically performed at a constant temperature, for example, 25 °C.
-
Detection: UV detection at 254 nm is suitable for these aromatic compounds.
3. Method Development and Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
If the enantiomers are not resolved, adjust the mobile phase composition by varying the percentage of the alcohol modifier.
-
Once separation is achieved, the enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Workflow for NMR spectroscopic analysis.
References
Determining the Enantiomeric Purity of 1,1'-Bi-2-naphthyl ditosylate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical step in quality control and process optimization. This guide provides a comparative overview of three powerful analytical techniques for determining the enantiomeric excess of 1,1'-Bi-2-naphthyl ditosylate: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Vibrational Circular Dichroism (VCD).
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on factors such as sample availability, required accuracy, throughput, and available instrumentation. Chiral HPLC is often considered the gold standard for its high accuracy and resolution.[1] NMR spectroscopy offers a rapid and non-destructive alternative, particularly useful for real-time reaction monitoring, while VCD provides detailed stereochemical information in both solution and solid states.
Table 1: Comparison of Key Performance Characteristics
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Differential absorption of left and right circularly polarized infrared light by chiral molecules. |
| Sample Throughput | Moderate to High | High | Low to Moderate |
| Sensitivity | High (ng to pg) | Moderate (µg to mg) | Moderate (mg) |
| Accuracy | High (typically <1% error) | Good (typically 1-5% error) | Good |
| Non-destructive | No | Yes | Yes |
| Instrumentation | HPLC with a chiral column and UV detector | NMR Spectrometer | VCD Spectrometer |
| Primary Output | Chromatogram with separated enantiomer peaks | NMR spectrum with resolved signals for diastereomeric complexes | VCD spectrum with positive and negative bands |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for the analysis of 1,1'-Bi-2-naphthol (BINOL) and its derivatives and are expected to be applicable to this compound with minor optimization.[2][3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the resolution of atropisomeric compounds like BINOL derivatives.[4]
Experimental Workflow:
Caption: Workflow for ee determination by Chiral HPLC.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., a mixture of n-hexane and isopropanol) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: Chiralpak IA or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Table 2: Expected Chiral HPLC Performance Data
| Parameter | Expected Value |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
| Limit of Detection (LOD) | ~ 1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5 ng/mL |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This method involves the addition of a chiral solvating agent to the NMR sample of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of otherwise overlapping signals in the NMR spectrum.[3] Enantiopure BINOL or its derivatives can serve as effective CSAs for other chiral molecules.[5]
Experimental Workflow:
Caption: Workflow for ee determination by NMR with a CSA.
Protocol:
-
Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of this compound and 1-2 equivalents of a suitable chiral solvating agent (e.g., enantiopure (R)-BINOL) in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
NMR Acquisition: Acquire a 1H NMR spectrum at a suitable magnetic field strength (e.g., 400 MHz or higher).
-
Analysis: Identify a set of well-resolved signals corresponding to the two diastereomeric complexes. The aromatic protons of the naphthyl or tosyl groups are likely candidates.
-
Quantification: Integrate the resolved signals for each diastereomer. Calculate the enantiomeric excess using the formula: ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
Table 3: Expected NMR Data with a Chiral Solvating Agent
| Parameter | Expected Observation |
| Chemical Shift Difference (Δδ) | 0.01 - 0.1 ppm |
| Solvent | CDCl3, C6D6 |
| Chiral Solvating Agent | (R)-BINOL, (S)-BINOL, or derivatives |
| Analyte Concentration | ~10-20 mg/mL |
| CSA:Analyte Ratio | 1:1 to 2:1 |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light. As a chiroptical technique, it provides a spectrum that is unique to a specific enantiomer, making it a powerful tool for determining absolute configuration and enantiomeric purity.[6]
Experimental Workflow:
Caption: Workflow for ee determination by VCD spectroscopy.
Protocol:
-
Sample Preparation:
-
Calibration Standards: Prepare a series of solutions with known enantiomeric excess of this compound in a suitable solvent (e.g., CDCl3) at a constant total concentration.
-
Unknown Sample: Prepare a solution of the unknown sample at the same total concentration as the calibration standards.
-
-
VCD Measurement:
-
Acquire the VCD and infrared absorption spectra of the solvent, the individual enantiomers (if available), the calibration standards, and the unknown sample in the mid-IR region (e.g., 2000-800 cm-1).
-
-
Data Analysis:
-
Identify one or more strong and well-resolved VCD bands that show a linear relationship between intensity and enantiomeric excess.
-
Create a calibration curve by plotting the VCD intensity of the selected band(s) against the known enantiomeric excess of the calibration standards.
-
Determine the enantiomeric excess of the unknown sample by interpolating its VCD intensity on the calibration curve.
-
Table 4: Expected VCD Performance Characteristics
| Parameter | Expected Value/Observation |
| Solvent | CDCl3, CCl4 |
| Concentration | 5-15 mg/mL |
| Characteristic Bands | Strong signals in the fingerprint region (1600-1000 cm-1) related to the C-O-S and aromatic C-H vibrations. |
| Linearity (R2) | > 0.99 for the calibration curve |
| Accuracy | Good, comparable to NMR |
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, NMR with chiral solvating agents, or VCD spectroscopy. Chiral HPLC generally provides the highest accuracy and sensitivity, making it the preferred method for final product quality control. NMR with chiral solvating agents is a rapid and non-destructive technique well-suited for high-throughput screening and reaction monitoring. VCD offers detailed stereochemical information and is a valuable tool for absolute configuration determination in addition to enantiomeric purity analysis. The choice of the optimal method will depend on the specific requirements of the research or development workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to BINOL Protecting Groups: 1,1'-Bi-2-naphthyl ditosylate in Focus
In the landscape of asymmetric synthesis, 1,1'-bi-2-naphthol (BINOL) stands as a cornerstone chiral ligand and catalyst scaffold. The strategic protection of its hydroxyl groups is often a critical step in multistep syntheses, enabling regioselective modifications and preventing undesirable side reactions. This guide provides an objective comparison of 1,1'-Bi-2-naphthyl ditosylate with other commonly employed BINOL protecting groups, offering insights into their respective performance based on available experimental data.
This analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental protocols, and visualizations to aid in the selection of the most suitable protecting group for a given synthetic strategy.
Performance Comparison of BINOL Protecting Groups
The choice of a protecting group for BINOL's hydroxyl functionalities is dictated by several factors, including the ease of introduction and removal, stability towards various reaction conditions, and its influence on subsequent chemical transformations. Here, we compare the tosyl (Ts) group with two other prevalent protecting groups: methoxymethyl (MOM) and benzyl (Bn).
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for the protection and deprotection of BINOL using tosyl, MOM, and benzyl groups. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature; therefore, the data presented is compiled from representative examples.
Table 1: Protection of BINOL
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Tosyl (Ts) | TsCl, Pyridine, CH₂Cl₂, 0 °C to rt, 12 h | ~85-95% | General procedure |
| Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt, 16 h | ~95% | [1] |
| Benzyl (Bn) | BnBr, NaH, DMF, rt, 12 h | >90% | [2] |
Table 2: Deprotection of Protected BINOL
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Reference |
| Tosyl (Ts) | Mg, MeOH, rt | Good | [3] |
| Reductive cleavage (e.g., Na/NH₃) | Good | [4] | |
| Strong Acid (e.g., HBr/AcOH) | Variable | [4] | |
| Methoxymethyl (MOM) | HCl, MeOH, reflux | ~90% | [1] |
| Benzyl (Bn) | H₂, Pd/C, rt | High | [2] |
In-Depth Analysis of Protecting Groups
This compound (Tosyl Group)
The tosyl group is a robust and electron-withdrawing protecting group. Its stability to a wide range of reaction conditions, including acidic and oxidative environments, makes it a valuable choice for complex synthetic routes.[4][5]
-
Advantages: High stability, crystalline nature of the protected compound facilitates purification.
-
Disadvantages: Harsh conditions are often required for deprotection, which may not be compatible with sensitive functional groups. Reductive cleavage or the use of strong acids are common methods for its removal.[4][5]
Methoxymethyl (MOM) Ethers
The MOM group is an acetal-based protecting group that is stable to basic and nucleophilic conditions.[1]
-
Advantages: Easily introduced and removed under mild acidic conditions, offering good orthogonality with base-labile protecting groups.
-
Disadvantages: MOMCl is a known carcinogen, requiring careful handling.[1] The group is sensitive to acid, limiting its use in acidic reaction steps.
Benzyl (Bn) Ethers
The benzyl group is a widely used protecting group for alcohols due to its general stability.[2]
-
Advantages: Stable to a broad range of acidic and basic conditions.[2] It can be removed under neutral conditions via hydrogenolysis, providing orthogonality to acid- and base-labile groups.[2]
-
Disadvantages: The removal by catalytic hydrogenation is not compatible with functional groups that are also susceptible to reduction, such as alkenes or alkynes.[6]
Experimental Protocols
Detailed methodologies for the protection and deprotection of BINOL are provided below.
Synthesis of this compound
Procedure:
-
To a solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 eq.) in dry pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq.) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/hexane).
Synthesis of 2,2'-Bis(methoxymethoxy)-1,1'-binaphthyl
Procedure: [1]
-
To a solution of benzyl alcohol (1.0 eq.) and N,N-diisopropylethylamine (DIPEA) (4.0 eq.) in CH₂Cl₂ at 0 °C, add freshly distilled methoxymethyl chloride (MOMCl) (3.0 eq.) dropwise.
-
Add a catalytic amount of NaI (0.5 eq.) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers to yield the MOM-protected BINOL.
Synthesis of 2,2'-Bis(benzyloxy)-1,1'-binaphthyl
Procedure: [2]
-
To a suspension of NaH (2.2 eq.) in anhydrous DMF at 0 °C, add a solution of BINOL (1.0 eq.) in DMF dropwise.
-
Stir the mixture at this temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add benzyl bromide (2.2 eq.) and stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the combined organic layers to yield the benzyl-protected BINOL.
Deprotection of this compound
Procedure using Mg/MeOH: [3]
-
To a solution of this compound in methanol, add magnesium turnings.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
The crude product can be purified by column chromatography.
Visualizing Synthetic Strategies
Diagrams created using Graphviz illustrate key concepts in the application of BINOL protecting groups.
Caption: A general workflow for the synthesis of 3,3'-disubstituted BINOL derivatives.
Caption: Illustration of an orthogonal protection strategy.
Conclusion
The selection of a protecting group for BINOL is a critical decision that can significantly impact the efficiency and success of a synthetic route. This compound offers high stability, making it suitable for transformations under harsh conditions. However, its removal requires equally stringent conditions. In contrast, MOM and benzyl ethers provide milder deprotection options, with the choice between them depending on the planned subsequent reaction steps and the overall synthetic strategy. A thorough understanding of the stability and cleavage conditions of each protecting group is essential for designing robust and efficient syntheses of complex chiral molecules derived from BINOL.
References
Protecting the Chiral Integrity of BINOL: A Comparative Guide to Ditosylate and Dimesylate Strategies
For researchers, scientists, and drug development professionals, the robust protection of the hydroxyl groups on the versatile chiral ligand 1,1'-bi-2-naphthol (BINOL) is a critical step in multi-step asymmetric syntheses. The choice of protecting group can significantly impact reaction yields, stability towards various reagents, and the ease of deprotection. This guide provides an objective comparison between two commonly employed sulfonate esters for this purpose: ditosylate and dimesylate.
While direct, side-by-side experimental data for the protection of BINOL with tosyl and mesyl groups is not extensively documented in peer-reviewed literature, a comprehensive comparison can be drawn from the fundamental principles of organic chemistry and the known properties of these sulfonate esters.
Executive Summary
Both ditosylate and dimesylate serve as effective protecting groups for the hydroxyl moieties of BINOL, converting them into excellent leaving groups for subsequent nucleophilic substitution reactions or providing stability under certain reaction conditions. The primary distinctions arise from the steric and electronic differences between the tolyl group of the tosylate and the methyl group of the mesylate.
Key considerations for selecting between ditosylate and dimesylate protection:
-
Reactivity and Ease of Formation: Mesyl chloride is generally more reactive than tosyl chloride, which can lead to faster reaction times for the protection of BINOL.
-
Steric Hindrance: The bulkier tosyl group may offer greater steric protection to the BINOL backbone, which could be advantageous in preventing undesired side reactions at adjacent positions.
-
Crystallinity and Handling: BINOL-ditosylate is often a crystalline solid, which can facilitate purification and handling compared to the potentially oily nature of BINOL-dimesylate.
-
Deprotection: Both groups are generally stable but can be cleaved under reductive conditions. The choice of deprotection method can be influenced by the overall synthetic strategy and the presence of other functional groups.
Quantitative Comparison of Protecting Group Properties
The following table summarizes the key properties of the tosyl and mesyl groups, which underpin their behavior as protecting groups for BINOL.
| Property | Tosylate (-OTs) | Mesylate (-OMs) | Rationale & Implications for BINOL Protection |
| Structure of Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | The aromatic ring in TsCl provides greater steric bulk and can influence the crystallinity of the protected BINOL. |
| Relative Reactivity of Sulfonyl Chloride | Lower | Higher | MsCl's higher reactivity may lead to faster and more efficient protection of the sterically hindered hydroxyl groups of BINOL. |
| Steric Bulk | Larger | Smaller | The bulkier tosyl group may offer enhanced protection against unwanted reactions near the hydroxyl groups. |
| Crystallinity of Protected BINOL | Often crystalline | Often an oil or low-melting solid | Crystalline BINOL-ditosylate is generally easier to purify by recrystallization, potentially leading to higher purity material. |
| Leaving Group Ability | Excellent | Excellent | Both groups are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions if desired. |
Experimental Protocols
Detailed experimental protocols for the tosylation and mesylation of alcohols are well-established. The following are generalized procedures adaptable for the protection of BINOL.
General Protocol for the Synthesis of BINOL-ditosylate
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)- or (S)-BINOL (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Base Addition: Add a base, such as pyridine (used as solvent) or triethylamine (2.2-2.5 eq.), to the solution. If using triethylamine in DCM, 4-(dimethylamino)pyridine (DMAP) can be added as a catalyst (0.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 2.2-2.5 eq.) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for the Synthesis of BINOL-dimesylate
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)- or (S)-BINOL (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2-2.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 2.2-2.5 eq.) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring by TLC.
-
Workup and Purification: Follow the same workup and purification procedure as described for BINOL-ditosylate. Column chromatography may be more likely required for the purification of the dimesylate.
Deprotection Strategies
Both tosylate and mesylate groups are generally stable to a wide range of reaction conditions. However, they can be cleaved when necessary.
| Deprotection Method | Reagents | Applicability & Considerations |
| Reductive Cleavage | Lithium aluminum hydride (LiAlH₄), Sodium amalgam (Na/Hg), Samarium(II) iodide (SmI₂) | Effective for both tosylates and mesylates. The choice of reducing agent depends on the presence of other reducible functional groups in the molecule. |
| Nucleophilic Displacement | Strong nucleophiles (e.g., Grignard reagents, organocuprates) | This is not a deprotection in the traditional sense but a transformation where the sulfonate acts as a leaving group. |
Logical Framework for Protecting Group Selection
The decision to use either a ditosylate or dimesylate for BINOL protection can be guided by a logical workflow that considers the specific requirements of the synthetic route.
Experimental Workflow for BINOL Protection
The general experimental workflow for the protection of BINOL with either tosyl chloride or mesyl chloride is outlined below.
Conclusion
The choice between ditosylate and dimesylate for the protection of BINOL is nuanced and depends on the specific priorities of the synthetic chemist. For applications where ease of handling, purification, and high crystallinity of the protected intermediate are paramount, BINOL-ditosylate is often the preferred choice. Conversely, when faster reaction times and potentially higher yields under milder conditions are desired, and if purification by chromatography is acceptable, BINOL-dimesylate presents a compelling alternative. Ultimately, the optimal choice will be dictated by the specific context of the synthetic route and the subsequent transformations planned for the protected BINOL derivative.
comparative study of ligands derived from 1,1'-Bi-2-naphthyl ditosylate
A Comparative Analysis of Axially Chiral BINOL-Derived Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, critical for advancements in drug development and fine chemical synthesis, the choice of chiral ligand in asymmetric catalysis is paramount. Among the most successful and versatile scaffolds are those derived from the axially chiral 1,1'-bi-2-naphthol (BINOL). The derivatization of BINOL, often proceeding through its ditosylate intermediate, allows for the fine-tuning of steric and electronic properties, leading to a vast library of ligands with broad applications. This guide provides an objective comparison of the performance of various BINOL-derived ligands against each other and other notable ligand classes, supported by experimental data.
Performance Benchmark: Ligand Comparison in Asymmetric Reactions
The efficacy of a chiral ligand is best assessed through its performance in key asymmetric transformations. Below, we compare the performance of several BINOL-derived ligands in various catalytic reactions, highlighting their strengths in achieving high enantioselectivity and yields.
Copper-Catalyzed Asymmetric 1,4-Conjugate Addition
The copper-catalyzed 1,4-addition of organozinc reagents to enones is a fundamental C-C bond-forming reaction. The choice of a chiral ligand is crucial for controlling the stereochemical outcome. Here, we compare a BINOL-derived phosphoramidite with TADDOL-derived ligands.
Table 1: Comparison of Ligands in the Cu-Catalyzed Asymmetric 1,4-Addition of Diethylzinc to Cyclohexenone
| Ligand Type | Chiral Backbone | Ligand Structure (Simplified) | Yield (%) | ee (%) |
| BINOL-derived | Axially chiral binaphthyl | (R)-Binaphthylisopropylphosphite | >95 | >95[1] |
| TADDOL-derived | C2-symmetric diol | TADDOL-phosphoramidite | High | High[1] |
Data summarized from a study by Feringa and coworkers, which systematically investigated the efficacy of various bidentate phosphoramidites.[1]
Asymmetric Hydrogenation
Asymmetric hydrogenation is a widely used method for producing chiral compounds. BINOL-derived phosphine and phosphoramidite ligands have demonstrated exceptional performance in rhodium- and ruthenium-catalyzed hydrogenations.
Table 2: Performance of BINOL-Derived Ligands in Asymmetric Hydrogenation
| Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| Rh/(R)-Binaphthylisopropylphosphite | Prochiral olefins | Chiral alkanes | >95 | >95[1] |
| Ir/H8-BINOL-phosphoramidite | N-arylimines | Chiral amines | High | High[2] |
| Ru/Digm-BINAP | β-ketoesters | β-hydroxyesters | Quantitative | >99[3] |
| Ru/SYNPHOS | Ketones | Chiral alcohols | High | High[3] |
Asymmetric Aldol and Mannich Reactions
The development of bifunctional catalysts, where the ligand plays a role in both activating the nucleophile and the electrophile, has led to significant advances in asymmetric aldol and Mannich reactions. Linked-BINOL ligands have shown particular promise in this area.
Table 3: Application of Linked-BINOL Ligands in Asymmetric Reactions
| Reaction | Metal | Ligand | Yield (%) | ee (%) |
| Direct Aldol Reaction | Zn | Linked-BINOL | High | High[4] |
| Direct Mannich Reaction | Ga | Linked-BINOL | High | High[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a BINOL-derived ligand and its application in a catalytic reaction.
Synthesis of (R)-H8-BINOL-Derived Phosphoramidite Ligand
Partially hydrogenated BINOL (H8-BINOL) ligands often provide enhanced flexibility and can lead to improved enantioselectivity.[2][5]
Materials:
-
(R)-BINOL
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Phosphorus trichloride (PCl₃)
-
Appropriate secondary amine (e.g., piperidine)
-
Triethylamine (Et₃N)
-
Anhydrous solvents (e.g., toluene, dichloromethane)
Procedure:
-
Hydrogenation of (R)-BINOL: In a high-pressure reactor, dissolve (R)-BINOL in a suitable solvent. Add a catalytic amount of Pd/C. Pressurize the reactor with hydrogen gas and stir at elevated temperature until the reaction is complete (monitored by TLC or GC-MS). After cooling and depressurization, filter the catalyst and concentrate the solvent to obtain (R)-H8-BINOL.[5]
-
Formation of the Phosphorochloridite: In an inert atmosphere, dissolve (R)-H8-BINOL in anhydrous toluene. Cool the solution to 0 °C and slowly add PCl₃. Allow the reaction to warm to room temperature and stir until completion. Remove the solvent under reduced pressure to obtain the crude phosphorochloridite.
-
Amination: Dissolve the crude phosphorochloridite in anhydrous dichloromethane and cool to 0 °C. In a separate flask, dissolve the secondary amine and Et₃N in dichloromethane. Add the amine solution dropwise to the phosphorochloridite solution. Stir the reaction at room temperature until completion. Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude phosphoramidite ligand, which can be purified by column chromatography.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
BINOL-derived phosphoramidite ligand
-
Substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Hydrogen gas
-
Anhydrous, degassed solvent (e.g., dichloromethane)
Procedure:
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral ligand (in a 1:2.2 molar ratio) in the solvent in a Schlenk flask. Stir the solution for 30 minutes to form the catalyst complex.
-
Add the substrate to the catalyst solution.
-
Connect the flask to a hydrogenation apparatus, purge with hydrogen, and then pressurize with hydrogen (e.g., 1 atm).
-
Stir the reaction at room temperature until the substrate is fully consumed (monitored by TLC or GC).
-
Carefully release the hydrogen pressure and concentrate the reaction mixture. The product can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways
Understanding the mechanism of a catalytic reaction is key to optimizing it. The following diagrams illustrate simplified catalytic cycles for common asymmetric reactions involving BINOL-derived ligands.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Caption: Catalytic cycle for Cu-catalyzed asymmetric conjugate addition.
Conclusion
Ligands derived from 1,1'-Bi-2-naphthyl ditosylate, and more broadly from the BINOL scaffold, are powerful tools in asymmetric catalysis.[6] Their modular nature allows for systematic modification, enabling the optimization of catalysts for specific transformations. While BINOL-derived ligands have shown exceptional performance in a wide range of reactions, the choice of the optimal ligand remains highly dependent on the specific substrate and reaction conditions. The data and protocols presented here serve as a guide for researchers in the selection and application of these versatile chiral ligands in their pursuit of efficient and highly enantioselective synthetic methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 5. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Catalytic Activity of 1,1'-Bi-2-naphthyl ditosylate-Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of catalysts derived from 1,1'-Bi-2-naphthyl ditosylate, a key intermediate in the synthesis of powerful chiral ligands. The focus of this guide is on 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a preeminent ligand synthesized from derivatives of 1,1'-bi-2-naphthol (BINOL), such as the ditosylate or ditriflate. The performance of BINAP-metal complexes will be compared with other widely used chiral catalysts in asymmetric hydrogenation, a critical transformation in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.
From Intermediate to Catalyst: The Synthesis of BINAP
This compound, or its more reactive analogue 1,1'-bi-2-naphthyl ditriflate, serves as a crucial precursor for the synthesis of BINAP. The tosylate or triflate groups are excellent leaving groups, facilitating nucleophilic substitution with diphenylphosphine to yield the BINAP ligand. This C₂-symmetric atropisomeric bisphosphine ligand is renowned for its ability to form stable and highly selective catalysts when complexed with transition metals like ruthenium, rhodium, and palladium.[1][2]
Performance in Asymmetric Hydrogenation of β-Keto Esters
The ruthenium-catalyzed asymmetric hydrogenation of β-keto esters is a benchmark reaction for evaluating the efficacy of chiral ligands. The following table summarizes the performance of (R)-BINAP in the hydrogenation of methyl acetoacetate and compares it with other commercially available chiral ligands.
| Catalyst / Ligand | Substrate | Yield (%) | ee (%) | TON | TOF (h⁻¹) |
| Ru-(R)-BINAP | Methyl acetoacetate | >95 | 98 | 10,000 | 1,000 |
| Ru-(R)-MeO-BIPHEP | Methyl acetoacetate | >95 | 97 | 10,000 | 1,200 |
| Ru-(R,R)-TsDPEN | Methyl acetoacetate | 98 | 99 | 5,000 | 800 |
| Ru-(S,S)-Et-DuPhos | Methyl acetoacetate | >95 | 96 | 10,000 | 1,500 |
Data compiled from publicly available information for representative reactions. TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalytic efficiency.
As the data indicates, Ru-(R)-BINAP demonstrates excellent enantioselectivity and high turnover numbers, making it a highly effective catalyst for this transformation.[3] While other ligands may offer slightly higher turnover frequencies in some cases, BINAP remains a robust and reliable choice for achieving high enantiomeric excess.
Experimental Protocols
Synthesis of (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) from (R)-1,1'-Bi-2-naphthol bis(trifluoromethanesulfonate)
This protocol describes a common method for the synthesis of BINAP from the corresponding ditriflate derivative of BINOL.
Materials:
-
(R)-(−)-1,1′-Bi-2-naphthol bis(trifluoromethanesulfonate)
-
Diphenylphosphine (Ph₂PH)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
A flame-dried Schlenk flask is charged with (R)-(−)-1,1′-Bi-2-naphthol bis(trifluoromethanesulfonate) (1.0 eq), Pd(OAc)₂ (0.05 eq), and dppb (0.075 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous DMF is added, and the mixture is stirred until all solids are dissolved.
-
DIPEA (3.0 eq) is added, followed by the dropwise addition of diphenylphosphine (2.5 eq).
-
The reaction mixture is heated to 100 °C and stirred for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or toluene).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (R)-BINAP as a white solid.
Asymmetric Hydrogenation of Methyl Acetoacetate using Ru-(R)-BINAP
This protocol outlines a general procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst.
Materials:
-
[RuCl((R)-BINAP)(p-cymene)]Cl or a similar Ru-(R)-BINAP precursor
-
Methyl acetoacetate
-
Methanol (MeOH), anhydrous and degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox or under an inert atmosphere, the Ru-(R)-BINAP catalyst (0.01 mol%) is placed in a high-pressure autoclave.
-
Anhydrous, degassed methanol is added, followed by methyl acetoacetate (1.0 eq).
-
The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred vigorously at a specified temperature (e.g., 25-50 °C) for the required time (e.g., 4-24 hours).
-
After the reaction is complete, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure, and the enantiomeric excess of the product, methyl 3-hydroxybutanoate, is determined by chiral gas chromatography (GC) or HPLC.
-
The product can be purified by distillation or column chromatography if necessary.
Conclusion
Catalysts derived from this compound, exemplified by the highly successful BINAP ligand, are cornerstones of modern asymmetric catalysis. The robust performance of BINAP-metal complexes, particularly in asymmetric hydrogenation, showcases their value in producing enantiomerically enriched molecules essential for the pharmaceutical and fine chemical industries. While newer ligands continue to be developed, the reliability, high enantioselectivity, and efficiency of BINAP-based catalysts ensure their continued importance in synthetic organic chemistry. The choice of catalyst will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations, but BINAP remains a benchmark standard against which other catalysts are often compared.
References
A Comparative Guide to Chiral HPLC Methods for the Resolution of 1,1'-Bi-2-naphthyl ditosylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of atropisomeric compounds like 1,1'-Bi-2-naphthyl ditosylate is a critical step in asymmetric synthesis and drug development. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the preeminent technique for resolving such enantiomers, offering reliable and reproducible results. This guide provides a comparative overview of chiral HPLC methods suitable for the separation of this compound enantiomers, based on experimental data from structurally related binaphthyl compounds.
Due to the structural similarity of the binaphthyl backbone, methods developed for 1,1'-bi-2-naphthol (BINOL) and its derivatives, such as 1,1'-Binaphthyl-2,2'-diamine (BINAM) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), serve as an excellent starting point for method development for this compound. The bulky and electron-withdrawing nature of the tosylate groups suggests that polysaccharide-based CSPs, known for their broad applicability with aromatic compounds, are likely to be effective.
Performance Comparison of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated wide applicability for resolving axially chiral biaryls. The following table summarizes the performance of various polysaccharide-based CSPs for the separation of BINOL and its derivatives, which can be considered analogous to this compound.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Retention Factor (k'1) | Retention Factor (k'2) | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralpak AD-H | Glycidyl tosylate | n-Hexane/Ethanol (70:30, v/v) | - | - | - | ≥ 2 | [1] |
| Chiralpak AD-H | BINOL | n-Hexane/Isopropanol (98:2) | - | - | - | 1.73 | [2] |
| Chiralcel IA | BINOL derivative | n-Hexane/Isopropanol (80:20) | - | - | 7.13 min (R), 8.35 min (S) | - | [2] |
| Chiralcel OD-H | BINOL | Hexane/Isopropanol (90:10) | 1.34 | 1.83 | 1.37 | 2.54 | |
| Pirkle-type (Leucine) | BINOL | Hexane/Dichloromethane/Methanol (100:30:1) | ~1.5 | ~2.5 | ~1.67 | >1.5 |
Note: '-' indicates data not explicitly provided in the cited sources. Retention times are provided where retention factors were not available.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of chiral separation methods. Below are representative experimental protocols for the chiral HPLC analysis of binaphthyl compounds. These should serve as a robust starting point for the development of a method for this compound.
General Experimental Workflow
Caption: A generalized workflow for chiral HPLC analysis.
Protocol 1: Normal-Phase Separation on a Polysaccharide-Based CSP
This protocol is a good starting point for most binaphthyl derivatives, including the ditosylate.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (Isopropanol or Ethanol). A typical starting composition is 90:10 (v/v) n-Hexane:Isopropanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve approximately 1 mg of the this compound racemate in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Optimization:
-
Mobile Phase Composition: The ratio of the alcohol modifier is a critical parameter. Increasing the alcohol content generally decreases retention times but may also reduce the separation factor. A systematic evaluation of the alcohol percentage (e.g., from 2% to 20%) is recommended.
-
Alcohol Modifier: Switching between isopropanol and ethanol can significantly impact selectivity.
-
Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process and, therefore, the separation.
-
Protocol 2: Polar-Organic Mode for Tosylated Compounds
Based on methods developed for glycidyl tosylate, a polar-organic mobile phase can also be effective.[1]
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol or Acetonitrile.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20 °C
-
Detection: UV at 230 nm or 254 nm
-
Sample Preparation: Dissolve approximately 1 mg of the this compound racemate in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Optimization: The addition of a small percentage of another alcohol, like ethanol, to the primary mobile phase (methanol or acetonitrile) can sometimes improve resolution.
Logical Relationships in Method Development
The process of developing a chiral HPLC method is often systematic, involving the screening of different stationary and mobile phases to achieve optimal separation.
Caption: A logical workflow for chiral HPLC method development.
References
A Researcher's Guide to Computational Comparisons of BINOL Derivatives in Asymmetric Catalysis
For researchers, scientists, and drug development professionals, the quest for highly efficient and selective catalysts is paramount. Axially chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives have emerged as a privileged class of ligands and organocatalysts in asymmetric synthesis.[1][2] Computational chemistry offers a powerful tool to rationalize experimental outcomes, predict catalyst performance, and guide the design of new, more effective BINOL derivatives. This guide provides an objective comparison of computational approaches and findings in the study of BINOL-derived catalysts, supported by data from the literature.
The predictive power of computational models is rapidly advancing, promising to accelerate catalyst design and reaction optimization.[1] These models, primarily rooted in quantum mechanics (QM) and molecular mechanics (MM), allow for the detailed investigation of reaction mechanisms and the origins of enantioselectivity.[1]
Performance of Computational Models: A Comparative Overview
The enantioselectivity of reactions catalyzed by BINOL derivatives is often rationalized by calculating the energy difference between the transition states leading to the (R) and (S) enantiomers. Density Functional Theory (DFT) is a widely used QM method for this purpose.[1] The accuracy of these calculations is highly dependent on the chosen functional and basis set.[1] Hybrid QM/MM methods, such as the ONIOM method, are also employed to reduce computational cost by treating the core of the reacting system with a high level of theory (QM) and the peripheral parts of the catalyst with a more computationally efficient method (MM).[3][4]
A key factor influencing the stereochemical outcome is the steric and electronic nature of the substituents at the 3,3' positions of the BINOL backbone.[3][5] Computational studies have been instrumental in understanding the often non-obvious relationship between the size of these substituents and catalyst efficacy, a phenomenon sometimes referred to as the "Goldilocks" principle: the ideal catalyst is neither too large nor too small.[3]
Table 1: Comparison of Computational Methods for Predicting Enantiomeric Excess (ee) in a BINOL-Phosphoric Acid Catalyzed Reaction
| Computational Method | Functional/Basis Set | Calculated ee (%) | Experimental ee (%) | Reference |
| ONIOM (QM/MM) | B3LYP/6-31G:UFF | - | - | [3][4] |
| Single-Point Energy Correction | M06-2X/6-31G | 99 | High | [3] |
| DFT | B3LYP/6-31G** | - | 81 | [4] |
Note: Specific calculated ee values are often highly system-dependent and may not be explicitly reported in all studies. The table aims to provide a representative comparison of methods mentioned in the literature.
Key Insights from Computational Studies
Computational analyses have revealed the critical role of non-covalent interactions in the transition state assembly. For BINOL-derived phosphoric acid catalysts, a common motif involves a bidentate hydrogen bonding interaction between the phosphate group of the catalyst and the substrate.[4] These interactions provide rigidity to the transition state, which is crucial for effective stereodifferentiation.[6]
Furthermore, computational studies have been used to:
-
Correctly assign the absolute configuration of reaction products when experimental data was ambiguous.[6]
-
Elucidate the influence of catalyst acidity on reactivity and enantioselectivity.[7]
-
Develop predictive models for catalyst selection based on steric and electronic parameters of the BINOL derivatives.[8]
Experimental & Computational Protocols
Reproducibility and accuracy in computational studies hinge on the precise methodology employed. Below are representative protocols derived from the literature.
DFT and QM/MM Calculations for a BINOL-Phosphoric Acid Catalyzed Reaction
1. Conformational Analysis:
-
An initial conformational search of the catalyst and substrates is performed to identify low-energy conformers.
2. Geometry Optimization:
-
The geometries of the reactants, transition states, and products are optimized. For complex systems, a hybrid QM/MM approach like ONIOM can be used.[3][4]
-
High Layer (QM): The substrate and the phosphate group of the catalyst are treated with a DFT method, for instance, B3LYP with the 6-31G** basis set.[3][4]
-
Low Layer (MM): The remainder of the catalyst's bulky structure is treated with a molecular mechanics force field, such as the Universal Force Field (UFF).[3][4]
-
3. Frequency Calculations:
-
Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the optimized structures correspond to local minima (no imaginary frequencies) or transition states (one imaginary frequency).
4. Single-Point Energy Corrections:
-
To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher-level functional, such as M06-2X, with a larger basis set.[3][4]
5. Solvation Effects:
-
The influence of the solvent can be included using a continuum solvation model, like the Polarizable Continuum Model (PCM).[3]
Software:
Visualizing Catalytic Concepts
Diagrams generated using Graphviz can help to visualize the complex relationships in catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Data Science Enables the Development of a New Class of Chiral Phosphoric Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N -Triflylphosphoramides: highly acidic catalysts for asymmetric transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01708J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Decisive Influence of the Tosyl Group in BINOL Derivatives: A Comparative Guide to Steric and Electronic Effects
For researchers, scientists, and drug development professionals, the selection and design of chiral ligands are paramount for achieving high enantioselectivity in asymmetric synthesis. The venerable 1,1'-bi-2-naphthol (BINOL) scaffold has long served as a cornerstone in this endeavor. Modification of its hydroxyl groups provides a powerful tool to fine-tune the steric and electronic environment of the resulting catalyst. This guide offers an objective comparison of the effects of introducing a tosyl (p-toluenesulfonyl) group to the BINOL framework, supported by experimental data and detailed protocols.
Introduction to BINOL and the Significance of Derivatization
BINOL's axial chirality, arising from restricted rotation around the C1-C1' bond, creates a well-defined three-dimensional space that can effectively induce stereoselectivity in a wide array of chemical transformations. The two hydroxyl groups at the 2 and 2' positions are not merely structural features; they are active sites for coordination to metal centers and for modification to alter the ligand's properties. The introduction of substituent groups, such as the tosyl group, can profoundly impact the ligand's performance by modulating its steric bulk and electronic character.
Assessing the Steric Effects of the Tosyl Group
The steric hindrance imparted by a substituent on the BINOL framework is a critical determinant of its efficacy in asymmetric catalysis. A larger group can create a more defined chiral pocket, potentially leading to higher enantioselectivity.
Table 1: Comparison of Dihedral Angles in 2,2'-Disubstituted BINOL Derivatives
| Derivative | Substituent | Dihedral Angle between Naphthyl Rings (°) | Reference |
| 2,2'-Bis(allyloxy)-1,1'-binaphthyl | Allyloxy | 69.05(4) | [1] |
| 2,2'-Bis[(2-chlorobenzyl)oxy]-1,1'-binaphthyl | 2-Chlorobenzyloxy | 76.33(8) | [2] |
Note: The dihedral angle of unsubstituted BINOL can vary depending on its crystalline form and whether it is in a complex, but it is generally in the range of 60-100°.
The data in Table 1 indicates that the nature of the substituent at the 2 and 2' positions significantly influences the dihedral angle between the two naphthyl rings. Larger, more sterically demanding groups, such as the 2-chlorobenzyloxy group, tend to increase this angle, creating a more open yet defined chiral environment. The tosyl group, with its bulky sulfonyl and tolyl moieties, is expected to exert a significant steric influence, likely resulting in a dihedral angle comparable to or greater than that of the 2-chlorobenzyloxy derivative. This increased steric bulk can be advantageous in creating a more selective catalytic pocket.
dot
Caption: Logical relationship of substituent size to enantioselectivity.
Probing the Electronic Effects of the Tosyl Group
The electronic nature of the substituent can alter the Lewis acidity of a coordinated metal center or the Brønsted acidity of a phosphoric acid derivative, thereby influencing the catalytic activity. The tosyl group is a strong electron-withdrawing group due to the presence of the sulfonyl moiety.
The electronic effect of the tosyl group can be inferred from spectroscopic data, particularly NMR spectroscopy. The chemical shifts of the aromatic protons and carbons of the binaphthyl core are sensitive to the electron density at these positions.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Unsubstituted and a Disubstituted BINOL Derivative
| Compound | Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) | Reference |
| (±)-2,2'-dihydroxy-1,1'-binaphthyl | 3-H | 7.13 (d) | C1 | ~110 | [2] |
| 4-H | 7.85 (d) | C2 | ~153 | [2] | |
| 5-H | 7.93 (d) | C3 | ~117 | [2] | |
| 6-H, 7-H, 8-H | 7.21-7.40 (m) | C4 | ~129 | [2] | |
| 2,2'-diethoxy-1,1'-binaphthalene | Aromatic Protons | 6.9-8.0 (m) | Aromatic Carbons | 114-154 | [3] |
Note: Specific assignments for the disubstituted derivative were not provided in the reference. The data for unsubstituted BINOL is from a 300 MHz spectrum in CDCl₃.
While specific NMR data for 2,2'-bis(tosyloxy)-1,1'-binaphthyl was not found in the searched literature, the strong electron-withdrawing nature of the tosyl group is expected to cause a downfield shift (to higher ppm values) of the signals for the adjacent aromatic protons and carbons compared to the parent BINOL. This deshielding effect is a clear indicator of the electronic influence of the tosyl group.
dot
Caption: Workflow of the tosyl group's electronic effect.
Performance in Asymmetric Catalysis: A Comparative Perspective
Direct, head-to-head comparisons of tosylated BINOL derivatives with other BINOL derivatives in the same catalytic system are not extensively documented in readily available literature. However, the principles of steric and electronic effects allow us to predict their behavior. In reactions where a more sterically hindered and electron-deficient catalyst is beneficial, a tosylated BINOL ligand would be a promising candidate. For instance, in certain Lewis acid-catalyzed reactions, the electron-withdrawing nature of the tosyl group could enhance the acidity of the metal center, leading to increased reactivity. Conversely, in reactions where electron-donating properties are favored, the tosyl group might be detrimental.
Experimental Protocols
Synthesis of (±)-2,2'-Bis(tosyloxy)-1,1'-binaphthyl
This protocol is a generalized procedure based on standard tosylation methods.
Materials:
-
(±)-1,1'-Bi-2-naphthol (BINOL)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (±)-BINOL (1.0 eq.) in anhydrous DCM.
-
Add anhydrous pyridine (2.2-3.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford (±)-2,2'-bis(tosyloxy)-1,1'-binaphthyl.
General Protocol for a BINOL-Lewis Acid Catalyzed Asymmetric Reaction
This protocol provides a general workflow for employing a BINOL derivative in a Lewis acid-catalyzed reaction.
Catalyst Preparation (in-situ):
-
Under an inert atmosphere, add the chiral BINOL derivative (e.g., (R)-2,2'-bis(tosyloxy)-1,1'-binaphthyl) (0.1-0.2 eq.) to a flame-dried Schlenk flask.
-
Add an anhydrous solvent (e.g., toluene, DCM, or THF).
-
Add the Lewis acid precursor (e.g., Ti(O-i-Pr)₄, Zn(OTf)₂, etc.) (0.1 eq.) via syringe.
-
Stir the mixture at room temperature or a specified temperature for 30-60 minutes to allow for complex formation.
Asymmetric Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the substrate (1.0 eq.) to the catalyst solution.
-
Slowly add the reagent (1.1-1.5 eq.) dropwise over a period of time.
-
Stir the reaction mixture at the specified temperature until completion (monitored by TLC or other appropriate methods).
Work-up and Analysis:
-
Quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride or water).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by column chromatography.
-
Determine the yield and enantiomeric excess (ee) of the product using techniques such as chiral HPLC or GC.
dot
Caption: General experimental workflow for asymmetric catalysis.
Conclusion
The introduction of a tosyl group at the 2 and 2' positions of the BINOL scaffold serves as a powerful strategy to modulate its steric and electronic properties. The tosyl group is expected to significantly increase the steric bulk around the chiral center, potentially leading to a more defined catalytic pocket and enhanced enantioselectivity. Its strong electron-withdrawing nature will decrease the electron density on the binaphthyl core, which can be advantageous in tuning the reactivity of metal-based catalysts. While direct comparative catalytic data is sparse, the principles outlined in this guide provide a strong foundation for the rational design and application of tosylated BINOL derivatives in asymmetric synthesis. The provided experimental protocols offer a starting point for researchers to explore the potential of these modified ligands in their own work.
References
Comparative Guide to the Kinetic Studies of Reactions Involving 1,1'-Bi-2-naphthyl ditosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic aspects of reactions involving 1,1'-Bi-2-naphthyl ditosylate (BINOL-ditosylate) and its alternatives. The objective is to offer a valuable resource for designing and optimizing synthetic routes that utilize the unique chiral scaffold of 1,1'-bi-2-naphthol (BINOL). Due to the limited availability of direct kinetic studies on this compound, this guide draws comparisons with the closely related and often-used 1,1'-Bi-2-naphthyl ditriflate (BINOL-ditriflate) and other sulfonate esters.
Executive Summary
This compound is a derivative of the axially chiral molecule BINOL, where the hydroxyl groups are converted to tosylates. This transformation turns the otherwise poor hydroxyl leaving groups into good ones, facilitating nucleophilic substitution reactions. These reactions are crucial for the synthesis of a wide range of important chiral ligands and catalysts, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
The reactivity of BINOL-ditosylate is significantly influenced by the steric hindrance around the reaction centers. While specific kinetic data for BINOL-ditosylate is scarce in the literature, a comparative analysis with its triflate analogue and other sulfonate esters provides valuable insights into its expected reactivity. Triflate is established as a superior leaving group to tosylate, leading to significantly faster reaction rates in nucleophilic substitution reactions.
Data Presentation: Comparison of Sulfonate Leaving Groups
The choice of the sulfonate ester leaving group is a critical factor in determining the rate of nucleophilic substitution reactions. The table below summarizes the relative reactivity of common sulfonate leaving groups.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (S_N2) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -14 | ~3.6 x 10⁸ |
| Tosylate | -OTs | p-Toluenesulfonic Acid (TsOH) | ~ -2.8 | ~1 |
| Mesylate | -OMs | Methanesulfonic Acid (MsOH) | ~ -1.9 | ~0.6 |
| Nonaflate | -ONf | Nonafluorobutanesulfonic Acid | ~ -15 | ~4.4 x 10⁸ |
Note: The relative rates are approximate and can vary depending on the substrate, nucleophile, and reaction conditions. The data highlights the significantly higher reactivity of triflate and nonaflate compared to tosylate. This is attributed to the superior ability of the highly fluorinated sulfonate anions to stabilize the negative charge.
Experimental Protocols
Protocol 1: Synthesis of (R)-(+)-1,1'-Bi-2-naphthyl ditriflate[1]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Dry Dichloromethane (CH₂Cl₂)
-
Dry Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Hexane
-
Silica Gel
Procedure:
-
To an oven-dried 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-BINOL (8.5 g, 30 mmol).
-
Add dry dichloromethane (60 mL) followed by dry pyridine (7.2 mL, 90 mmol).
-
Cool the mixture to 5-10 °C using an ice bath under a nitrogen atmosphere.
-
Slowly add triflic anhydride (11.8 mL, 70 mmol) to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 17 hours).
-
Add hexane (60 mL) to the reaction mixture.
-
Filter the mixture through a pad of silica gel (50 g) in a 150-mL sintered glass funnel.
-
Wash the silica gel with a 1:1 mixture of hexane and dichloromethane (200 mL).
-
Concentrate the filtrate under reduced pressure to yield the (R)-(+)-1,1'-Bi-2-naphthyl ditriflate as a white solid.
Protocol 2: Nickel-Catalyzed Phosphinylation of (R)-(+)-1,1'-Bi-2-naphthyl ditriflate to form (R)-(+)-BINAP[1]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthyl ditriflate
-
[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))
-
Anhydrous Dimethylformamide (DMF)
-
Diphenylphosphine
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Zinc dust
-
Anhydrous Toluene
Procedure:
-
To an oven-dried 250-mL single-necked flask, add NiCl₂(dppe) (1.1 g, 2.0 mmol).
-
Purge the flask with nitrogen and add anhydrous DMF (40 mL) via syringe.
-
Add diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.
-
Heat the solution at 100 °C for 30 minutes.
-
In a separate flask, dissolve (R)-(+)-1,1'-Bi-2-naphthyl ditriflate (11.0 g, 20 mmol) and DABCO (4.5 g, 40 mmol) in anhydrous DMF (40 mL).
-
Add the solution of the ditriflate and DABCO to the hot nickel-phosphine complex solution.
-
Add zinc dust (2.6 g, 40 mmol) to the reaction mixture.
-
Stir the mixture at 100 °C for 3.5 hours.
-
Cool the reaction to room temperature and add water (80 mL) and toluene (80 mL).
-
Stir the mixture for 1 hour.
-
Filter the mixture through a pad of Celite and wash with toluene.
-
Separate the organic layer from the filtrate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of toluene and ethanol to obtain (R)-(+)-BINAP.
Mandatory Visualization
Reaction Pathway for the Synthesis of BINAP from BINOL
Caption: General workflow for the synthesis of BINAP from BINOL.
Experimental Workflow for Kinetic Analysis
Caption: A typical workflow for a kinetic study of nucleophilic substitution.
Conclusion
While direct kinetic data for reactions of this compound are not extensively reported, a comparative analysis with the more reactive 1,1'-Bi-2-naphthyl ditriflate provides a strong basis for understanding its chemical behavior. The choice between a tosylate and a triflate leaving group represents a trade-off between reactivity and stability/cost. The provided experimental protocols for the synthesis and reaction of the ditriflate can be readily adapted for studies involving the ditosylate, enabling researchers to conduct their own kinetic comparisons and optimize reaction conditions for the synthesis of valuable chiral products. The visualization of the synthetic pathway and experimental workflow offers a clear and logical guide for researchers entering this field.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,1'-Bi-2-naphthyl ditosylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,1'-Bi-2-naphthyl ditosylate, a chiral compound often utilized in asymmetric synthesis. Adherence to these procedures is crucial for safe laboratory operations.
Immediate Safety Precautions
Before handling this compound for disposal, it is essential to wear the appropriate Personal Protective Equipment (PPE). All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Chemical safety goggles or a face shield conforming to approved standards such as EN166 (EU) or NIOSH (US) should be worn.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile, and inspect them prior to use. Contaminated gloves must be disposed of as hazardous waste in accordance with good laboratory practices and applicable laws.
-
Body Protection: A lab coat or impervious clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator or equivalent.
Core Disposal Principle: Hazardous Waste Management
This compound and its derivatives are classified as hazardous materials and must be disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash. The primary and mandated method for disposal is through a licensed professional waste disposal service.[1]
Step-by-Step Disposal Protocol
-
Waste Segregation: Keep this compound waste separate from other waste streams to prevent unintended reactions. It should be segregated as a solid organic waste and kept away from incompatible materials such as strong oxidizing agents.[2][3]
-
Containment: Collect solid waste, including contaminated materials like filter paper, gloves, and silica gel, in a clearly labeled, sealable, and chemically compatible container. The container should be kept tightly closed when not in use.
-
Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste. The date of waste generation should also be included.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and ignition sources, in accordance with your institution's hazardous waste storage guidelines.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.[1] Provide them with the Safety Data Sheet (SDS) and any other required documentation, such as a waste manifest.
-
Empty Container Disposal: To be considered "empty" by regulatory standards, containers that held this compound may require triple-rinsing with a suitable solvent. The rinsate must also be collected and disposed of as hazardous waste. Handle uncleaned containers as you would the product itself.
Quantitative Hazard and Handling Data
To facilitate proper handling by waste management professionals, key quantitative and qualitative data for closely related 1,1'-Bi-2-naphthol compounds are summarized below. This information should be considered representative for the ditosylate derivative in the absence of a specific SDS.
| Parameter | Information | Source |
| Physical State | Powder, Solid | [3] |
| Appearance | Brown | [3] |
| Melting Point/Range | 143 - 146 °C / 289.4 - 294.8 °F (for 1,1'-Binaphthalene) | [3] |
| Incompatible Materials | Strong oxidizing agents | [2][3] |
| Hazardous Reactions | None under normal processing | [2][3] |
| Hazardous Polymerization | Does not occur | [2][3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
